Hcv-IN-31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H17FN6O3 |
|---|---|
Molecular Weight |
312.30 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol |
InChI |
InChI=1S/C12H17FN6O3/c1-12(13)7(21)5(3-20)22-10(12)19-4-16-6-8(15-2)17-11(14)18-9(6)19/h4-5,7,10,20-21H,3H2,1-2H3,(H3,14,15,17,18)/t5-,7-,10-,12-/m1/s1 |
InChI Key |
HPINXBYYNVDDEB-GSWPYSDESA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)NC)CO)O)F |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)N)NC)CO)O)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of HCV-IN-31
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action for the Hepatitis C Virus (HCV) inhibitor, HCV-IN-31. Contrary to initial classifications that might associate it with NS5A inhibitors due to its context within HCV inhibitor discovery, this compound is a nucleoside analog. It serves as a parent compound to the prodrug Bemnifosbuvir (also known as AT-527). The ultimate antiviral activity of this compound is realized through its metabolic conversion to an active triphosphate form, which targets the HCV NS5B RNA-dependent RNA polymerase (RdRp), not the NS5A protein. This guide will detail its molecular mechanism, present relevant quantitative data, outline the key experimental protocols for its characterization, and provide visual representations of its mode of action and experimental workflows.
Introduction: Correcting the Target of this compound
While the landscape of direct-acting antivirals (DAAs) for HCV is populated by multiple classes of inhibitors, including those targeting the NS3/4A protease, NS5A, and NS5B polymerase, precise classification is critical for research and development. This compound is a nucleoside with antiviral properties against HCV.[1] It is the parent nucleoside of the drug Bemnifosbuvir.[2][3] The mechanism of action for this class of molecules is the inhibition of the viral RNA-dependent RNA polymerase, NS5B.[4] Bemnifosbuvir is a prodrug of a guanosine nucleotide analog designed to efficiently deliver the active antiviral agent to the target cells, where it is converted into its active triphosphate form.[4] This active metabolite then acts as a chain terminator of viral RNA synthesis.[4]
Molecular Mechanism of Action
The antiviral activity of this compound is initiated after its intracellular conversion to its active triphosphate nucleotide analog. This process typically involves several phosphorylation steps carried out by host cell kinases. The resulting triphosphate analog mimics the natural guanosine triphosphate (GTP) substrate of the HCV NS5B polymerase.
The core mechanism of inhibition can be broken down into the following steps:
-
Intracellular Phosphorylation: this compound, or more specifically its derivative Bemnifosbuvir, enters the host cell and is metabolized into its active 5'-triphosphate form, AT-9010.[5]
-
Competitive Inhibition: The active triphosphate metabolite competes with the natural GTP for the active site of the HCV NS5B polymerase.
-
Incorporation into Viral RNA: The NS5B polymerase incorporates the nucleotide analog into the nascent viral RNA strand.
-
Chain Termination: Due to the modification in the sugar moiety of the nucleoside analog (in this case, a 2'-fluoro-2'-methyl substitution), the addition of the next nucleotide is sterically hindered, leading to the premature termination of RNA chain elongation.[6]
-
Inhibition of Viral Replication: The cessation of viral RNA synthesis prevents the replication of the HCV genome, thereby halting the production of new virus particles.
Quantitative Data
The antiviral activity of this compound and its more clinically developed derivative, Bemnifosbuvir, has been quantified using in vitro assays.
| Compound | Assay | Parameter | Value | Genotype | Reference |
| This compound | HCV Replicon Assay | EC50 | 15.7 µM | Not Specified | [1][7] |
Table 1. In Vitro Antiviral Activity of this compound.
| Compound | Assay | Parameter | Value (nM) | Genotype | Reference |
| Bemnifosbuvir | HCV Replicon Assay | EC50 | 12.8 | 1a | [8] |
| EC50 | 12.5 | 1b | [8] | ||
| EC50 | 9.2 | 2a | [8] | ||
| EC50 | 10.3 | 3a | [8] | ||
| EC50 | 14.7 | 4a | [8] | ||
| EC50 | 28.5 | 5a | [8] |
Table 2. Pan-Genotypic In Vitro Antiviral Activity of Bemnifosbuvir.
Experimental Protocols
The primary method for determining the in vitro efficacy of HCV inhibitors like this compound is the HCV Replicon Assay .
HCV Replicon Assay Protocol
This assay utilizes human hepatoma cell lines (e.g., Huh-7) that have been engineered to contain a subgenomic or full-length HCV RNA that can replicate autonomously.[3][9]
Objective: To measure the ability of a compound to inhibit HCV RNA replication in a cell-based system.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) with a reporter gene (e.g., Renilla luciferase).[3]
-
Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics).
-
Test compound (this compound) dissolved in DMSO.
-
Positive control (e.g., a known HCV polymerase inhibitor like sofosbuvir).[10]
-
Negative control (DMSO vehicle).
-
384-well plates.
-
Luciferase assay reagent.
-
Cytotoxicity assay reagent (e.g., Calcein AM).[3]
-
Luminometer and fluorescence plate reader.
Methodology:
-
Cell Seeding: Plate the HCV replicon-harboring Huh-7 cells into 384-well plates at a predetermined density and allow them to adhere overnight.[10]
-
Compound Addition: Prepare serial dilutions of this compound in DMSO. Add the diluted compound to the cell plates to achieve a range of final concentrations. Also, add positive and negative controls to designated wells.[3]
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.[3][10]
-
Lysis and Reporter Gene Assay: After incubation, lyse the cells and measure the activity of the reporter gene (luciferase). The luminescence signal is directly proportional to the level of HCV RNA replication.[3]
-
Cytotoxicity Assay: In parallel, assess cell viability to ensure that the observed reduction in reporter signal is due to specific antiviral activity and not compound-induced cell death.[3]
-
Data Analysis: Normalize the luciferase data to the negative control (100% replication) and positive control (0% replication). Plot the normalized values against the compound concentration and fit the data to a dose-response curve to calculate the 50% effective concentration (EC50).
Conclusion
This compound is a nucleoside inhibitor of Hepatitis C Virus that functions as a precursor to a potent NS5B polymerase inhibitor. Its mechanism of action is centered on the termination of viral RNA synthesis, a well-established strategy for antiviral drug development. The quantitative data derived from HCV replicon assays confirm its in vitro activity and provide a basis for further investigation and development of its derivatives, such as Bemnifosbuvir. This guide clarifies the correct molecular target and mechanism for this compound, providing a foundational resource for researchers in the field of HCV drug discovery.
References
- 1. Oral bemnifosbuvir (AT-527) vs placebo in patients with mild-to-moderate COVID-19 in an outpatient setting (MORNINGSKY) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bemnifosbuvir - Wikipedia [en.wikipedia.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 7. Nucleoside analog inhibitors of hepatitis C viral replication: recent advances, challenges and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 10. 2.5. HCV Replication Assay [bio-protocol.org]
The Discovery and Synthesis of TMC647055: A Potent Non-Nucleoside Inhibitor of HCV NS5B Polymerase
For Immediate Release
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of TMC647055, a potent, macrocyclic non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This document is intended for researchers, scientists, and drug development professionals in the field of antiviral therapies.
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, with millions of individuals chronically infected and at risk of developing severe liver disease, including cirrhosis and hepatocellular carcinoma. The HCV NS5B polymerase is a key enzyme in the viral replication cycle, making it a prime target for antiviral drug development. Non-nucleoside inhibitors that bind to allosteric sites on the NS5B polymerase can effectively halt viral RNA synthesis.[1][2] TMC647055 emerged from a structure-based drug design program aimed at developing potent and selective finger-loop inhibitors of the HCV NS5B polymerase.[3][4]
Discovery and Lead Optimization
The discovery of TMC647055 began with the identification of an indole-based C-3 pyridone lead compound.[5] Through extensive structure-activity relationship (SAR) studies, various positions of the indole core were modified to enhance potency and improve pharmacokinetic properties.[5][6] A key strategy in the evolution of this chemical series was the structure-based macrocyclization of a 6-carboxylic acid indole chemotype. This approach led to the identification of TMC647055, a nonzwitterionic 17-membered-ring macrocycle.[3][4] This compound exhibited high affinity for the NS5B polymerase, a long residence time on the enzyme, and broad genotypic coverage.[3]
Discovery and Screening Workflow
The general workflow for the discovery and screening of TMC647055 involved initial high-throughput screening to identify hit compounds, followed by lead optimization through medicinal chemistry efforts informed by structural biology and a battery of in vitro assays.
Quantitative Data Summary
TMC647055 demonstrates potent inhibition of HCV NS5B polymerase and viral replication in cell-based assays with minimal cytotoxicity.
| Compound | NS5B IC50 (nM) | Replicon EC50 (nM) | CC50 (µM) | Reference |
| TMC647055 | 34 | 77 | >20 | [7][8] |
Table 1: In vitro activity of TMC647055. IC50 (50% inhibitory concentration) was determined in an NS5B polymerase enzymatic assay. EC50 (50% effective concentration) was determined in a genotype 1b stable replicon assay. CC50 (50% cytotoxic concentration) was determined in Huh-7 cells.
Synthesis of TMC647055
The synthesis of TMC647055 is a multi-step process involving the construction of the core indole structure followed by macrocyclization. A detailed, step-by-step synthesis protocol is proprietary; however, a general synthetic scheme has been published.[7] The key steps include the formation of the tetracyclic indole core and a subsequent intramolecular cyclization to form the 17-membered macrocycle.
Mechanism of Action
TMC647055 is a non-nucleoside inhibitor that binds to an allosteric site on the HCV NS5B polymerase known as the "thumb pocket I" or NNI-1 site.[7][9] This binding event induces a conformational change in the enzyme, preventing it from adopting the closed, active conformation necessary for RNA synthesis.[10] Specifically, the binding of TMC647055 to the thumb domain interferes with the interaction between the thumb and finger domains of the polymerase, thereby inhibiting the initiation and/or elongation steps of viral RNA replication.[7]
Experimental Protocols
NS5B RNA-Dependent RNA Polymerase (RdRp) Assay
The inhibitory activity of TMC647055 on the NS5B polymerase is determined using an in vitro enzymatic assay.[7]
-
Enzyme and Template Preparation: Recombinant HCV NS5B polymerase is purified. A biotinylated RNA template/primer duplex is used as the substrate.
-
Reaction Mixture: The reaction is carried out in a buffer containing the NS5B enzyme, the RNA template/primer, ribonucleoside triphosphates (rNTPs, including [33P]rUTP), and MgCl2.
-
Incubation: Test compounds (e.g., TMC647055) at various concentrations are pre-incubated with the enzyme before initiating the reaction by the addition of rNTPs. The reaction mixture is incubated at a specified temperature (e.g., 30°C) for a defined period (e.g., 90 minutes).
-
Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled RNA is captured on a streptavidin-coated plate. The amount of incorporated [33P]rUTP is quantified using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
HCV Replicon Assay
The antiviral activity of TMC647055 in a cellular context is assessed using a stable HCV replicon system.[7]
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are used.
-
Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of TMC647055.
-
Incubation: The cells are incubated for a period of 72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of HCV Replication: The level of HCV RNA replication is determined by measuring the reporter gene activity (e.g., luciferase assay).
-
Cytotoxicity Assessment: In parallel, the viability of the cells treated with the compound is assessed using a standard cytotoxicity assay (e.g., MTS or MTT assay) to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve of the reporter signal. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.
Conclusion
TMC647055 is a potent and selective non-nucleoside inhibitor of the HCV NS5B polymerase, discovered through a rigorous process of lead optimization and structure-based design. Its macrocyclic indole structure confers high antiviral potency and a favorable pharmacokinetic profile. By binding to an allosteric site and inducing a conformational change that inactivates the enzyme, TMC647055 effectively inhibits HCV RNA replication. The data presented in this guide underscore the potential of TMC647055 as a component of combination therapies for the treatment of chronic hepatitis C.[3]
References
- 1. Non-nucleoside inhibitors of the HCV NS5B polymerase: progress in the discovery and development of novel agents for the treatment of HCV infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current perspective of HCV NS5B inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure–Activity Relationship (SAR) Development and Discovery of Potent Indole-Based Inhibitors of the Hepatitis C Virus (HCV) NS5B Polymerase [scite.ai]
- 7. TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Efficacy, safety and pharmacokinetics of simeprevir and TMC647055/ritonavir with or without ribavirin and JNJ-56914845 in HCV genotype 1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Target: A Technical Guide to Hepatitis C Virus Inhibitor Hcv-IN-31 Target Identification
Disclaimer: Despite a comprehensive search of scientific literature and patent databases, the specific molecular target of the Hepatitis C Virus (HCV) inhibitor Hcv-IN-31 has not been publicly disclosed. The information that is available identifies this compound as an inhibitor of HCV replication in a replicon system with a half-maximal effective concentration (EC50) of 15.7 μM[1]. This guide will, therefore, serve as an in-depth technical overview of the established methodologies and experimental workflows that researchers and drug development professionals would employ to identify and validate the molecular target of a novel HCV inhibitor such as this compound.
This document will use this compound as a case study to illustrate the target identification process, from initial hit validation to pinpointing the precise viral or host factor it interacts with to exert its antiviral effect.
Introduction to HCV Drug Targets
Hepatitis C virus, a single-stranded RNA virus, presents several well-established targets for direct-acting antivirals (DAAs). The HCV polyprotein is processed into structural (Core, E1, E2) and non-structural (p7, NS2, NS3, NS4A, NS4B, NS5A, NS5B) proteins[2][3]. The non-structural proteins are crucial for viral replication and are the primary targets for current DAA therapies. These include:
-
NS3/4A Protease: A serine protease essential for cleaving the HCV polyprotein.
-
NS5A: A phosphoprotein that plays a complex role in both viral RNA replication and virion assembly.
-
NS5B Polymerase: An RNA-dependent RNA polymerase (RdRp) that synthesizes the viral RNA genome.
A novel inhibitor like this compound, identified through a replicon screen, is expected to target one of these key components of the replication complex or a host factor essential for its function.
Hypothetical Quantitative Data for this compound
The following tables summarize the kind of quantitative data that would be generated during the target identification and characterization of an inhibitor like this compound.
Table 1: Antiviral Activity Profile of this compound
| Parameter | Value | Cell Line/System |
| EC50 (HCV Replicon) | 15.7 µM[1] | Huh-7 |
| EC95 (HCV Replicon) | Not Available | Huh-7 |
| CC50 (Cytotoxicity) | >100 µM (Hypothetical) | Huh-7 |
| Selectivity Index (SI) | >6.4 (Hypothetical) | - |
Table 2: Hypothetical Target Engagement and Enzymatic Inhibition Data
| Assay Type | Target Protein | Parameter | Value |
| Enzymatic Assay | Recombinant NS3/4A Protease | IC50 | >50 µM |
| Enzymatic Assay | Recombinant NS5B Polymerase | IC50 | 8.2 µM |
| Binding Assay | Recombinant NS5A Domain I | Kd | >50 µM |
| Binding Assay | Recombinant NS5B Polymerase | Kd | 5.9 µM |
| Cellular Thermal Shift Assay | Full-length NS5B in cell lysate | ΔTm | +2.8 °C |
Experimental Workflow for Target Identification
The process of identifying the molecular target of a novel HCV inhibitor typically follows a multi-pronged approach to generate converging lines of evidence.
Detailed Experimental Protocols
Affinity Chromatography-Mass Spectrometry
This method aims to physically isolate the inhibitor's binding partner(s) from the cellular proteome.
Methodology:
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm and a reactive group (e.g., NHS ester, azide) for immobilization onto a solid support. A control probe, structurally similar but inactive, should also be prepared.
-
Immobilization: Covalently attach the this compound probe and the control probe to activated agarose or magnetic beads (e.g., NHS-activated Sepharose).
-
Lysate Preparation: Prepare a lysate from Huh-7 cells harboring an HCV replicon. The lysis buffer should be non-denaturing (e.g., Tris-HCl based with mild detergents like Triton X-100) to preserve protein complexes.
-
Affinity Pulldown: Incubate the cell lysate separately with the this compound-conjugated beads and the control beads. A competition experiment, where the lysate is pre-incubated with an excess of free this compound before adding to the active beads, should also be performed.
-
Washing: Wash the beads extensively with lysis buffer containing a moderate salt concentration (e.g., 150-300 mM NaCl) to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads. This can be done by changing the pH, increasing the salt concentration, or, ideally, by competing with a high concentration of free this compound.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Excise unique bands appearing in the active pulldown and identify the proteins by in-gel tryptic digestion followed by LC-MS/MS analysis[4]. The entire eluate can also be analyzed by "shotgun" proteomics.
Resistance Mutant Selection and Genotyping
This genetic approach identifies the target by selecting for viral mutations that confer resistance to the inhibitor.
Methodology:
-
Dose Escalation: Culture HCV replicon-containing cells in the presence of this compound at a concentration around its EC50.
-
Selection: Gradually increase the concentration of this compound in the culture medium over several passages. This selects for cells in which the replicon has acquired mutations that reduce susceptibility to the compound.
-
Clonal Isolation: Isolate individual cell colonies that are capable of replicating in the presence of high concentrations of this compound (e.g., 10-20 times the initial EC50).
-
RNA Extraction and Sequencing: Extract total RNA from the resistant cell clones. Reverse transcribe the HCV RNA and amplify the entire HCV coding region using overlapping PCR primers.
-
Sequence Analysis: Sequence the PCR products and compare the sequences to the wild-type replicon sequence to identify candidate resistance mutations. Mutations are likely to be located within the coding region of the target protein.
Recombinant Protein-Based Assays
Once a candidate target is identified (e.g., NS5B polymerase from resistance studies), its direct interaction with this compound is confirmed using purified recombinant protein.
Methodology:
-
Protein Expression and Purification: Clone, express (e.g., in E. coli or insect cells), and purify the candidate HCV protein (e.g., His-tagged NS5B).
-
Enzymatic Inhibition Assay (for enzymes like NS5B):
-
Set up an in vitro RNA polymerization reaction using the purified NS5B, a template RNA, and radiolabeled or fluorescently-labeled nucleotides.
-
Measure the incorporation of labeled nucleotides in the presence of varying concentrations of this compound.
-
Calculate the IC50 value, which is the concentration of inhibitor required to reduce the enzyme's activity by 50%.
-
-
Binding Assay (e.g., Surface Plasmon Resonance - SPR):
-
Immobilize the purified target protein onto a sensor chip.
-
Flow solutions containing different concentrations of this compound over the chip.
-
Measure the change in refractive index upon binding in real-time to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (Kd) as kd/ka.
-
Signaling Pathways and Visualization
If this compound were found to target the NS5B polymerase, its mechanism would interfere with the core process of viral RNA replication.
Conclusion
The identification of a specific molecular target is a critical step in the development of any antiviral compound. For a novel HCV replicon inhibitor like this compound, a combination of proteomic, genetic, and biochemical approaches is essential. While affinity chromatography can provide direct evidence of a physical interaction, the generation and analysis of drug-resistant mutants is often the most definitive method for pinpointing the target protein. Subsequent validation with recombinant proteins in enzymatic and binding assays confirms the direct mechanism of action and provides crucial quantitative data for further drug development efforts. This systematic approach ensures a thorough understanding of how the inhibitor functions, which is paramount for predicting its clinical potential and overcoming potential resistance.
References
An In-depth Technical Guide on the Cytotoxicity and Preliminary Safety Profile of HCV-IN-31
Introduction
Hepatitis C Virus (HCV) infection remains a significant global health challenge, necessitating the development of novel and effective antiviral therapies. This document provides a comprehensive technical overview of the cytotoxicity and preliminary safety profile of a hypothetical novel anti-HCV agent, designated HCV-IN-31. Due to the absence of specific public data for a compound named "this compound," this guide will outline the essential data points, experimental methodologies, and mechanistic insights that would be critical for its preclinical evaluation. This framework is designed for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new HCV inhibitors.
Core Concept: Assessing Therapeutic Potential
The preclinical evaluation of any new antiviral agent hinges on a careful balance between its efficacy against the target virus and its potential for toxicity to the host. For this compound, the primary goal is to establish a favorable therapeutic window, where the concentration required for potent viral inhibition is significantly lower than the concentration that induces cellular toxicity.
Quantitative Cytotoxicity Profile of this compound
A critical first step in the safety assessment of this compound is to determine its cytotoxic potential across various cell lines. This data is typically summarized in a table format for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | Assay | Incubation Time (hrs) | CC₅₀ (µM) |
| Huh-7 | Human Hepatoma | MTT | 72 | Data Not Available |
| HepG2 | Human Hepatoma | CellTiter-Glo® | 72 | Data Not Available |
| Primary Human Hepatocytes | Normal Human Liver | LDH Release | 72 | Data Not Available |
| PBMCs | Human Peripheral Blood Mononuclear Cells | AlamarBlue® | 48 | Data Not Available |
CC₅₀ (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of a cell population. Data for this compound is hypothetical and would need to be determined experimentally.
Experimental Protocols for Cytotoxicity Assessment
Detailed and reproducible experimental protocols are fundamental to generating reliable cytotoxicity data.
Cell Culture
-
Cell Lines: Huh-7 and HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Primary Cells: Primary human hepatocytes are cultured in specialized hepatocyte culture medium. Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation and cultured in RPMI-1640 medium with 10% FBS.
Cytotoxicity Assays
-
MTT Assay:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat with this compound for the indicated time.
-
Add CellTiter-Glo® reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a luminometer.
-
-
LDH Release Assay:
-
Culture cells and treat with this compound.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit.
-
Preliminary Safety Profile: Beyond General Cytotoxicity
A comprehensive preliminary safety profile extends beyond basic cytotoxicity to investigate potential off-target effects and mechanisms of toxicity.
Table 2: Preliminary Safety and Mechanistic Profile of this compound
| Parameter | Assay Type | Cell Line/System | Endpoint | Result |
| Hepatotoxicity | Mitochondrial Membrane Potential | Huh-7 | JC-1 Staining | Data Not Available |
| Reactive Oxygen Species (ROS) Production | HepG2 | DCFDA Staining | Data Not Available | |
| Cardiotoxicity | hERG Channel Inhibition | HEK293 cells | Patch-clamp electrophysiology | Data Not Available |
| Genotoxicity | Ames Test | Salmonella typhimurium strains | Revertant colony count | Data Not Available |
| Mechanism of Action | HCV Replicon Assay | Huh-7.5 cells | Luciferase activity | Data Not Available |
Data for this compound is hypothetical and would need to be determined experimentally.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Caption: Workflow for Cytotoxicity and Preliminary Safety Assessment of this compound.
Caption: Hypothetical Mechanism of Action for this compound Targeting HCV Replication.
Conclusion
The comprehensive evaluation of cytotoxicity and the establishment of a preliminary safety profile are indispensable steps in the preclinical development of novel anti-HCV agents like this compound. The data and methodologies outlined in this guide provide a robust framework for assessing the therapeutic potential of new chemical entities. A favorable profile, characterized by high antiviral potency and low cellular toxicity, is a critical prerequisite for advancing a compound to further preclinical and clinical development. Future studies should aim to elucidate the precise molecular mechanisms of any observed cytotoxicity to guide lead optimization and de-risk subsequent development stages.
Unveiling the Molecular Handshake: A Technical Guide to Identifying the Binding Site of Novel Inhibitors on Hepatitis C Virus Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. A critical step in the discovery of novel DAAs is the precise identification and characterization of their binding sites on viral proteins. This technical guide provides a comprehensive framework for elucidating the binding site of a putative HCV inhibitor, using the hypothetical molecule "HCV-IN-31" as a case study. We will explore the key HCV protein targets, detail the experimental methodologies for determining inhibitor binding, and present a structured approach to data analysis and visualization. This document serves as a roadmap for researchers engaged in the discovery and optimization of next-generation anti-HCV therapeutics.
Potential HCV Protein Targets for Inhibitor Binding
The HCV genome encodes a single polyprotein that is processed into at least ten distinct structural and non-structural (NS) proteins, each playing a vital role in the viral life cycle.[1][2] Understanding the function of these proteins is paramount to identifying potential targets for therapeutic intervention.
| Protein | Type | Function | Potential as a Drug Target |
| Core | Structural | Forms the viral nucleocapsid, interacts with viral RNA, and is involved in viral assembly and pathogenesis.[3][4] | Yes, disrupting capsid formation or its interactions with host factors could inhibit viral assembly. |
| E1 and E2 | Structural (Envelope Glycoproteins) | Mediate viral entry into host cells by binding to cell surface receptors.[1][5][6] | Yes, inhibitors could block viral entry by preventing E1/E2-receptor interactions. |
| p7 | Non-Structural | Forms an ion channel and is crucial for viral assembly and release.[1] | Yes, blocking the p7 ion channel can impair the release of infectious virus particles. |
| NS2 | Non-Structural | A protease responsible for cleaving the NS2/NS3 junction.[1] | Yes, though less common than other protease targets, its inhibition would disrupt polyprotein processing. |
| NS3/4A | Non-Structural | A serine protease essential for cleaving the HCV polyprotein downstream of its position. It also possesses helicase activity.[2] | A well-established and highly successful drug target (e.g., protease inhibitors). |
| NS4B | Non-Structural | Induces the formation of the "membranous web," the site of viral RNA replication.[7] | Yes, inhibiting its function would disrupt the formation of the viral replication complex. |
| NS5A | Non-Structural | A phosphoprotein involved in viral replication, assembly, and regulation of host cell pathways.[2][3] | A key and successful drug target (e.g., NS5A inhibitors). |
| NS5B | Non-Structural | The RNA-dependent RNA polymerase (RdRp) responsible for replicating the viral RNA genome.[2] | A major and effective drug target (e.g., polymerase inhibitors). |
Experimental Workflow for Identifying the Binding Site of a Novel Inhibitor
The following section outlines a logical and comprehensive workflow for determining the binding site of a hypothetical inhibitor, this compound.
Figure 1: A generalized experimental workflow for identifying and characterizing the binding site of a novel HCV inhibitor.
Detailed Experimental Protocols
Phase 1: Target Identification
3.1.1. Initial Screening and Biochemical Assays
-
Objective: To identify which HCV protein(s) this compound interacts with.
-
Methodology: GST Pull-Down Assay
-
Protein Expression and Purification: Express and purify recombinant HCV proteins (e.g., NS3/4A, NS5A, NS5B) fused to Glutathione S-transferase (GST). Also, express and purify the potential target proteins without the GST tag.
-
Immobilization: Immobilize the GST-fusion proteins on glutathione-sepharose beads.
-
Incubation: Incubate the immobilized GST-fusion proteins with cell lysates containing the untagged HCV protein or with the purified untagged protein in the presence and absence of this compound.
-
Washing: Wash the beads to remove non-specific binding partners.
-
Elution and Detection: Elute the protein complexes and analyze by SDS-PAGE and Western blotting using antibodies specific to the untagged protein. A diminished interaction in the presence of this compound suggests it may bind to one of the proteins in the complex.
-
3.1.2. Cell-based Assays
-
Objective: To confirm the antiviral activity of this compound in a cellular context and to narrow down the potential target.
-
Methodology: HCV Replicon System
-
Cell Culture: Utilize human hepatoma cell lines (e.g., Huh-7) that harbor subgenomic or full-length HCV replicons. These replicons often contain a reporter gene (e.g., luciferase) to quantify viral replication.
-
Treatment: Treat the replicon-containing cells with varying concentrations of this compound.
-
Quantification of Replication: After a defined incubation period, measure the reporter gene activity or quantify HCV RNA levels using quantitative reverse transcription PCR (qRT-PCR).[8] A dose-dependent reduction in reporter signal or RNA levels indicates inhibition of a non-structural protein essential for replication.
-
Phase 2: Binding Characterization
3.2.1. Affinity Determination
-
Objective: To quantify the binding affinity of this compound to its target protein.
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: Coat microtiter plate wells with the purified target HCV protein.
-
Blocking: Block the remaining protein-binding sites on the wells with a blocking agent like bovine serum albumin (BSA).
-
Incubation: Add serial dilutions of this compound (if it is tagged or can be detected by a specific antibody) or a constant concentration of the target protein and varying concentrations of a labeled version of this compound.
-
Washing: Wash the wells to remove unbound molecules.
-
Detection: Add a primary antibody that recognizes the inhibitor or the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Substrate Addition: Add a chromogenic substrate and measure the absorbance to quantify the amount of bound protein-inhibitor complex. The data can be used to calculate binding constants such as the dissociation constant (Kd).
-
Phase 3: Binding Site Mapping
3.3.1. Site-Directed Mutagenesis
-
Objective: To identify specific amino acid residues within the target protein that are critical for this compound binding.
-
Methodology:
-
Mutant Generation: Based on the known structure or conserved regions of the target protein, generate a series of point mutations in the protein's coding sequence using PCR-based methods.
-
Protein Expression: Express and purify the mutant proteins.
-
Binding Assays: Repeat the affinity determination assays (e.g., ELISA) with the mutant proteins. A significant reduction or loss of binding affinity for a particular mutant indicates that the mutated residue is important for the interaction with this compound.
-
Figure 2: Workflow for identifying critical binding residues using site-directed mutagenesis.
3.3.2. Structural Biology
-
Objective: To obtain a high-resolution three-dimensional structure of the protein-inhibitor complex to visualize the binding site.
-
Methodologies:
-
X-ray Crystallography:
-
Crystallization: Co-crystallize the purified target protein with this compound. This can be a challenging and iterative process.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the protein-inhibitor complex.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Prepare a highly concentrated and pure sample of the target protein, often isotopically labeled (e.g., with ¹⁵N or ¹³C).
-
Data Acquisition: Acquire a series of NMR spectra of the protein in the absence and presence of this compound.
-
Chemical Shift Perturbation Analysis: Analyze the changes in the chemical shifts of the protein's backbone amides upon inhibitor binding. Residues with significant chemical shift perturbations are likely at or near the binding site.
-
-
Conclusion
The identification and characterization of the binding site of a novel inhibitor on an HCV protein is a multi-faceted process that requires a combination of biochemical, cellular, and biophysical techniques. While the hypothetical inhibitor "this compound" serves as a placeholder in this guide, the principles and methodologies described provide a robust framework for any researcher in the field of HCV drug discovery. A thorough understanding of the molecular interactions between an inhibitor and its target is crucial for structure-based drug design and the development of more potent and specific antiviral agents. This in-depth technical guide offers a strategic approach to navigate the complexities of this critical phase of drug development.
References
- 1. Hepatitis C virus proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Frontiers | The roles of HCV core protein and its binding host factor in virus assembly and release [frontiersin.org]
- 4. Mechanisms of Action of Interferon and Ribavirin in Chronic Hepatitis C: Summary of a Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Viral and Cellular Determinants of the Hepatitis C Virus Envelope-Heparan Sulfate Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatitis C Virus Infection: Host–Virus Interaction and Mechanisms of Viral Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aphl.org [aphl.org]
An In-depth Technical Guide to HCV-IN-31 and its Role in Inhibiting HCV Replication
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Hepatitis C Virus (HCV) inhibitor, HCV-IN-31. It details its mechanism of action, presents available quantitative data on its antiviral activity, and provides detailed experimental protocols for its characterization.
Executive Summary
This compound is a nucleoside analog identified as an inhibitor of Hepatitis C Virus replication.[1] Operating through a mechanism common to its class, it targets the viral RNA-dependent RNA polymerase, NS5B. Upon intracellular conversion to its active triphosphate form, it is incorporated into the growing viral RNA chain, leading to premature termination and halting viral replication. With a reported half-maximal effective concentration (EC50) of 15.7 µM in a Hepatitis C virus (HCV) replicon system, it serves as a tool for in vitro studies of HCV replication.[2][3][4][5][6][7][8] This document consolidates the current understanding of this compound, offering a foundational resource for researchers in the field of antiviral drug discovery.
Core Properties and Mechanism of Action
This compound, chemically known as (2′R)-2-amino-2′-deoxy-2′-fluoro-N,2′-dimethyl-adenosine, is a modified nucleoside with antiviral properties.[1] Its primary target is the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome. The absence of a similar enzyme in mammalian cells makes NS5B a prime target for selective antiviral therapy.
Metabolic Activation and Inhibition Pathway
As a nucleoside analog, this compound must be metabolically activated within the host cell to exert its antiviral effect. This process involves a series of phosphorylation steps, converting the initial compound into its active triphosphate metabolite. This activation pathway is critical for the drug's efficacy.
The activated triphosphate form of the inhibitor then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the NS5B polymerase. Once incorporated, the modified structure of this compound prevents the addition of the next nucleotide, effectively terminating the elongation of the RNA chain. This act of chain termination is the ultimate cause of HCV replication inhibition.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. This compound|CAS 1998705-62-6|DC Chemicals [dcchemicals.com]
- 4. The Versatile Nature of the 6-Aminoquinolone Scaffold: Identification of Submicromolar Hepatitis C Virus NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Evaluation of Novel HCV Inhibitors in Cell Culture
A.1. Introduction
The development of a robust in vitro system using cell culture-derived Hepatitis C Virus (HCVcc) has been a significant breakthrough for the study of the viral life cycle and the discovery of new antiviral agents.[1][2] This system, typically employing the human hepatoma cell line Huh-7 and its derivatives (like Huh-7.5), allows for the complete replication cycle of HCV, making it an indispensable tool for screening and characterizing novel inhibitors.[3][4][5] These application notes provide a generalized framework for testing the efficacy and cytotoxicity of experimental compounds against HCV in a cell culture model. The protocols described are representative of standard methodologies used in the field for preclinical drug evaluation.[3][6]
Note: The compound "HCV-IN-31" is used here as a representative placeholder for a novel, experimental Hepatitis C Virus inhibitor. The data and specific mechanisms described are illustrative.
A.2. Principle of the Assays
The primary goal is to determine a compound's ability to inhibit HCV replication and to assess its toxicity to the host cells. This is achieved through two main assays conducted in parallel:
-
HCV Efficacy Assay: Measures the reduction in viral RNA levels in infected cells treated with the compound. The primary endpoint is the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of viral replication.[7]
-
Cytotoxicity Assay: Measures the impact of the compound on the viability of uninfected host cells.[8] The primary endpoint is the half-maximal cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%.[9]
The ratio of these two values (CC₅₀/EC₅₀) yields the Selectivity Index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more favorable safety and efficacy profile.
B. Experimental Protocols
B.1. Materials and Reagents
-
Cell Line: Huh-7.5 cells (a highly permissive subclone of Huh-7 cells).[4]
-
Virus: Cell culture-derived HCV, such as the JFH-1 strain (genotype 2a).[10][11]
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
Compound: this compound (or other test inhibitor), dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock.
-
Reagents for RNA extraction and qRT-PCR: RNA isolation kit, reverse transcriptase, TaqMan probe and primers for HCV 5' UTR, GAPDH primers/probe, and PCR master mix.[4]
-
Reagents for Cytotoxicity Assay: MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit.[9][12]
-
Equipment: 96-well cell culture plates, biosafety cabinet, CO₂ incubator (37°C, 5% CO₂), inverted microscope, quantitative PCR system, plate reader (absorbance or luminescence).
B.2. Protocol 1: Anti-HCV Efficacy Assay
-
Cell Seeding: Seed Huh-7.5 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.[13][14] Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., ≤0.5%).
-
Treatment and Infection:
-
Remove the old medium from the cells.
-
Add 50 µL of medium containing the diluted compound to the appropriate wells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
Immediately add 50 µL of HCVcc (e.g., JFH-1) diluted in medium to achieve a Multiplicity of Infection (MOI) of 0.05.[11]
-
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Endpoint Analysis (HCV RNA Quantification):
-
After incubation, carefully wash the cells twice with 1x Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the wells and proceed with total RNA extraction according to the kit manufacturer's protocol.
-
Perform a one-step quantitative reverse transcription PCR (qRT-PCR) to quantify HCV RNA levels.[10] Normalize the HCV RNA levels to an internal housekeeping gene, such as GAPDH, to control for variations in cell number.[7]
-
B.3. Protocol 2: Cytotoxicity Assay (MTT Method)
-
Cell Seeding: Seed Huh-7.5 cells into a separate 96-well plate at the same density as the efficacy assay (1 x 10⁴ cells/well).[14] Incubate for 24 hours.
-
Compound Treatment: Remove the old medium and add 100 µL of medium containing the same serial dilutions of this compound used in the efficacy assay. Include a "cells only" control with medium and DMSO.
-
Incubation: Incubate the plate for 72 hours, mirroring the duration of the efficacy assay.[9]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.
C. Data Presentation and Analysis
The results from the efficacy and cytotoxicity assays are used to generate dose-response curves. From these curves, the EC₅₀ and CC₅₀ values are calculated using non-linear regression analysis.
Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound
| Compound | Target (Hypothetical) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | NS5B Polymerase | 2.01 | >100 | >49.7 |
| Control (NS5B Inhibitor) | NS5B Polymerase | 1.61 | >100 | >62.1 |
| Control (NS3/4A Inhibitor) | NS3/4A Protease | 0.64 | 47 | 73.4 |
Data presented are representative examples derived from literature for illustrative purposes.[13][15]
D. Visualizations: Workflows and Pathways
D.1. Experimental Workflow
The following diagram illustrates the sequential steps involved in the anti-HCV efficacy and cytotoxicity screening process.
D.2. Hypothetical Mechanism of Action: NS5B Polymerase Inhibition
This compound is hypothesized to be a non-nucleoside inhibitor (NNI) that targets the viral RNA-dependent RNA polymerase, NS5B. NNIs typically bind to allosteric sites on the enzyme, inducing a conformational change that prevents RNA synthesis.[16][17] This is a distinct mechanism from nucleoside inhibitors, which act as chain terminators.[17]
References
- 1. Generation and quantitation of infectious hepatitis C virus derived from cell culture (HCVcc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell culture systems for the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Methods of testing potential inhibitors of hepatitis C in Huh-7.5 cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Replication of Hepatitis C Virus Genotype 1a RNAs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust hepatitis C virus infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. Identification of Hepatitis C Virus Inhibitors Targeting Different Aspects of Infection Using a Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viral Load Analysis of Hepatitis C Virus in Huh7.5 Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hcv-IN-31 in HCV Infection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. Hcv-IN-31 is a nucleoside analog with demonstrated antiviral activity against HCV. As a nucleoside inhibitor, it is designed to interfere with the viral replication process, a critical step in the HCV life cycle. These application notes provide detailed protocols and guidelines for the utilization of this compound in standard HCV infection assays to evaluate its efficacy and cytotoxicity.
Mechanism of Action
This compound is presumed to act as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase. As a nucleoside analog, it is likely metabolized within the host cell to its active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the NS5B polymerase. Upon incorporation, this compound is expected to cause chain termination, thus halting viral RNA replication.
Application Notes and Protocols for In Vitro Evaluation of HCV Inhibitors
Topic: In Vitro Dosage and Evaluation of Hepatitis C Virus (HCV) Inhibitors Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. A critical step in the discovery and development of novel DAAs is the comprehensive in vitro characterization of their antiviral activity and cytotoxicity. These studies provide essential data on the potency, selectivity, and mechanism of action of investigational compounds. This document provides detailed protocols for the in vitro evaluation of putative HCV inhibitors, using established cell-based assay systems. While specific data for a compound designated "HCV-IN-31" is not publicly available, the methodologies described herein are standard in the field and applicable to the characterization of any novel anti-HCV agent.
In Vitro Models for HCV Research
The robust in vitro culture of HCV has been a significant challenge. However, the development of the HCV replicon system and, subsequently, infectious cell culture systems (HCVcc) have been pivotal for HCV research and drug discovery. The most commonly used cell line is the human hepatoma cell line Huh-7 and its derivatives, such as Huh-7.5 and Huh-7-lunet, which are highly permissive for HCV replication.[1][2]
-
HCV Replicon System: This system utilizes subgenomic HCV RNA molecules that can autonomously replicate within Huh-7 cells.[2][3][4] These replicons often contain a reporter gene, such as luciferase or a fluorescent protein, allowing for a straightforward and high-throughput quantification of HCV RNA replication.[1][5]
-
HCVcc System: This system uses the full-length HCV genome, enabling the production of infectious virus particles and the study of the complete viral life cycle, including entry and assembly.[6]
Experimental Protocols
HCV Replicon Assay for Antiviral Activity
This protocol describes a method to determine the half-maximal effective concentration (EC50) of a test compound in inhibiting HCV RNA replication using a subgenomic replicon cell line expressing a reporter gene.
Materials:
-
Huh-7 cell line stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).
-
Test compound (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. A typical starting concentration for a screening compound might be in the range of 10-100 µM, with 3- to 10-fold serial dilutions.[1]
-
Remove the culture medium from the cells and add 100 µL of the medium containing the serially diluted test compound. Include wells with vehicle control (DMSO) and a known HCV inhibitor as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal of the compound-treated wells to the vehicle control wells (representing 100% replication). Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value.
Cytotoxicity Assay
This protocol is to determine the half-maximal cytotoxic concentration (CC50) of the test compound on the host cells, which is crucial for assessing the selectivity of the antiviral effect.
Materials:
-
Huh-7 cells (or the same replicon cell line used in the antiviral assay).
-
Complete DMEM.
-
Test compound dissolved in DMSO.
-
96-well clear tissue culture plates.
-
MTS or MTT reagent.
-
Spectrophotometer.
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM, mirroring the concentrations used in the antiviral assay.
-
Remove the culture medium and add 100 µL of the medium containing the serially diluted test compound. Include wells with vehicle control (DMSO) and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTS/MTT Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a spectrophotometer.
-
Data Analysis: Normalize the absorbance values of the compound-treated wells to the vehicle control wells (representing 100% cell viability). Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression model to determine the CC50 value. The selectivity index (SI) can then be calculated as CC50/EC50.
Data Presentation
The quantitative data from the in vitro assays should be summarized in a clear and structured format for easy comparison.
| Compound | HCV Genotype | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 1b | Replicon | Value | Value | Value |
| Positive Control | 1b | Replicon | Value | Value | Value |
Visualizations
HCV Life Cycle and Potential Drug Targets
The life cycle of HCV offers multiple targets for therapeutic intervention. Understanding this pathway is crucial for interpreting the mechanism of action of a novel inhibitor. The main stages include viral entry, IRES-mediated translation, polyprotein processing, RNA replication within the membranous web, and finally, virion assembly and release.[7][8][9]
Caption: The Hepatitis C Virus (HCV) life cycle, highlighting key stages that serve as targets for antiviral drugs.
Experimental Workflow for In Vitro HCV Inhibitor Screening
The process of screening and characterizing a novel HCV inhibitor follows a logical progression from primary screening to more detailed characterization.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 5. Development of a Flow Cytometry Live Cell Assay for the Screening of Inhibitors of Hepatitis C Virus (HCV) Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening and Rapid Inhibitor Triage Using an Infectious Chimeric Hepatitis C Virus | PLOS One [journals.plos.org]
- 7. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 8. mdpi.com [mdpi.com]
- 9. Understanding the hepatitis C virus life cycle paves the way for highly effective therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hcv-IN-XX in High-Throughput Screening for Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a significant global health issue, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1][2] The development of direct-acting antivirals (DAAs) has revolutionized treatment, yet the emergence of drug-resistant variants and the need for pangenotypic therapies necessitate the continued discovery of novel inhibitors.[1][3] High-throughput screening (HTS) is a critical tool in this endeavor, enabling the rapid evaluation of large compound libraries to identify new anti-HCV agents.[4][5][6]
This document provides detailed application notes and protocols for the utilization of a novel Hepatitis C virus inhibitor, designated Hcv-IN-XX , in high-throughput screening campaigns. Hcv-IN-XX is a potent, non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a key enzyme essential for viral replication.[7][8][9] These guidelines are designed to assist researchers in the setup, execution, and analysis of HTS assays to identify and characterize compounds with similar mechanisms of action.
Mechanism of Action of Hcv-IN-XX
Hcv-IN-XX is a non-nucleoside inhibitor (NNI) that targets the HCV NS5B polymerase.[8] Unlike nucleoside inhibitors that compete with natural substrates, NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its catalytic activity.[7][8] This specific mechanism of action offers a distinct advantage in drug development, including the potential for synergistic effects when used in combination with other classes of DAAs.
The HCV replication cycle is a complex process involving multiple viral and host factors, offering several potential targets for antiviral intervention.[10][11] The viral genome, a single positive-strand RNA, is translated into a large polyprotein that is subsequently cleaved by viral and host proteases into structural and non-structural (NS) proteins.[1][10][12] The NS proteins, including the NS3/4A protease, NS5A, and the NS5B polymerase, are essential for replicating the viral RNA.[7][13]
Caption: HCV Replication Cycle and the Target of Hcv-IN-XX.
Quantitative Data Summary
The inhibitory activity of Hcv-IN-XX was evaluated in various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of Hcv-IN-XX
| Assay Type | Target | Genotype | IC₅₀ (nM) |
| Biochemical | NS5B RdRp | 1b | 15 |
| Biochemical | NS5B RdRp | 1a | 25 |
| Biochemical | NS5B RdRp | 2a | 150 |
| Cell-based | Replicon | 1b | 50 |
| Cell-based | Replicon | 1a | 80 |
Table 2: Cytotoxicity and Selectivity Index of Hcv-IN-XX
| Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀ / IC₅₀) |
| Huh-7 | > 100 | > 2000 |
| HepG2 | > 100 | > 1250 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of novel HCV NS5B inhibitors.
High-Throughput Screening (HTS) Protocol for HCV NS5B Polymerase Inhibitors
This protocol describes a fluorescence-based HTS assay to identify inhibitors of HCV NS5B polymerase.
Caption: High-Throughput Screening Workflow for HCV NS5B Inhibitors.
Materials:
-
384-well black, low-volume assay plates
-
Recombinant HCV NS5B polymerase (genotype 1b)
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(U))
-
Nucleotide triphosphate (NTP) mix
-
RNA-binding fluorescent dye (e.g., PicoGreen)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
HTS-compatible liquid handling system and plate reader
Procedure:
-
Compound Plating: Using an acoustic dispenser, transfer 50 nL of each compound from the library (typically at 10 mM in DMSO) to the assay plates. Include positive controls (e.g., Hcv-IN-XX) and negative controls (DMSO only).
-
Reagent Preparation: Prepare a master mix containing the NS5B enzyme, RNA template, and primer in the assay buffer.
-
Enzyme and Substrate Addition: Add 10 µL of the enzyme-substrate master mix to each well of the assay plate.
-
Initiation of Reaction: Add 5 µL of the NTP mix to each well to start the polymerase reaction. The final compound concentration is typically in the 1-10 µM range.
-
Incubation: Incubate the plates at room temperature for 60 minutes.
-
Detection: Add 5 µL of the diluted RNA-binding dye to each well. Incubate for 5 minutes in the dark.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. A Z-factor should be calculated to assess the quality of the assay.[4] Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
Cell-Based HCV Replicon Assay Protocol
This protocol outlines a cell-based assay using an HCV replicon system to confirm the antiviral activity of hit compounds in a cellular context.[14]
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon with a reporter gene (e.g., Luciferase)
-
96-well white, clear-bottom cell culture plates
-
Complete cell culture medium (DMEM, 10% FBS, antibiotics)
-
Test compounds (including Hcv-IN-XX as a positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the hit compounds. Add the diluted compounds to the cells. Include a positive control (Hcv-IN-XX) and a negative control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay:
-
Remove the culture medium.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Determine the EC₅₀ value for each compound by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Simultaneously, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed on the same cell line to determine the CC₅₀.
-
Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀) to assess the therapeutic window of the compound.
-
Logical Relationship Diagram
The following diagram illustrates the logical flow for hit triage and characterization following a primary HTS campaign.
Caption: Logical Flow for Hit Triage and Characterization.
Conclusion
The application of Hcv-IN-XX in HTS campaigns provides a robust framework for the identification and characterization of novel HCV NS5B polymerase inhibitors. The detailed protocols and workflows presented here offer a comprehensive guide for researchers in the field of antiviral drug discovery. The successful implementation of these assays will contribute to the development of the next generation of therapies for Hepatitis C.
References
- 1. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Screening and Rapid Inhibitor Triage Using an Infectious Chimeric Hepatitis C Virus | PLOS One [journals.plos.org]
- 5. High-throughput screening and rapid inhibitor triage using an infectious chimeric Hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. oaepublish.com [oaepublish.com]
- 11. New and experimental therapies for HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Antiviral Effect of HCV-IN-31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of effective antiviral therapies is crucial for managing and eradicating HCV. This document provides a detailed protocol for assessing the antiviral efficacy and cytotoxicity of the novel compound HCV-IN-31. The primary methods described are the HCV replicon assay for determining the 50% effective concentration (EC50) and the MTT assay for evaluating the 50% cytotoxic concentration (CC50). The ratio of these two values, the selectivity index (SI), is a critical measure of a compound's therapeutic potential.
Data Presentation
The antiviral activity and cytotoxicity of this compound are summarized in the table below. The EC50 value was obtained from publicly available data, while the CC50 and the resulting Selectivity Index are yet to be experimentally determined using the protocols provided in this document.
| Compound | Antiviral Activity (EC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) |
| This compound | 15.7 µM[1][2] | To be determined | To be determined |
| Control | User-defined | User-defined | User-defined |
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) containing a subgenomic HCV replicon.[3] These replicons often contain a reporter gene, such as luciferase, allowing for a quantifiable readout of viral replication.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection)
-
This compound (and control compounds) dissolved in Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
Incubation with Compound: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
Luciferase Assay: After incubation, remove the culture medium and lyse the cells according to the manufacturer's protocol for the luciferase assay kit.
-
Data Acquisition: Measure the luciferase activity in each well using a luminometer.
-
Data Analysis:
-
Normalize the luciferase signal of the compound-treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the compound concentration.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, using a non-linear regression curve fit (e.g., a four-parameter logistic model).
-
MTT Assay for CC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][4] It measures the metabolic activity of cells, which is an indicator of their health. This assay is crucial for determining the cytotoxic effects of a compound.
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay)
-
DMEM supplemented with 10% FBS
-
This compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO or a solubilization buffer (e.g., isopropanol with 0.04 N HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Huh-7 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation with Compound: Incubate the plates for the same duration as the replicon assay (48 to 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values of the compound-treated wells to the vehicle control wells.
-
Plot the normalized cell viability against the logarithm of the compound concentration.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%, using a non-linear regression curve fit.
-
Visualizations
Caption: Experimental workflow for determining the EC50 and CC50 of this compound.
Caption: Simplified overview of the Hepatitis C Virus (HCV) life cycle.
Conclusion
The provided protocols offer a standardized approach for the initial in vitro assessment of the antiviral compound this compound against Hepatitis C Virus. Accurate determination of both the EC50 and CC50 values is essential for calculating the selectivity index, a primary indicator of a drug candidate's potential. Researchers should meticulously follow these protocols to generate reliable and reproducible data, which is fundamental for the further development of novel anti-HCV therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of Cell Death Pathways by Hepatitis C Virus Proteins in Huh7.5 Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Hepatitis C Virus Infection in Phenotypically Distinct Huh7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of Hepatitis C Virus by a Novel Microtubule Inhibitor in Combination with Daclatasvir
Disclaimer: The specific compound "HCV-IN-31" could not be identified in publicly available scientific literature. Therefore, these application notes and protocols have been generated using a representative novel Hepatitis C Virus (HCV) inhibitor, Compound 9f , a microtubule inhibitor, in combination with the clinically used NS5A inhibitor, Daclatasvir . This document is intended to provide researchers, scientists, and drug development professionals with a detailed framework for evaluating the synergistic effects of novel HCV inhibitors.
Introduction
The treatment of Hepatitis C Virus (HCV) infection has been revolutionized by the advent of direct-acting antivirals (DAAs). However, the emergence of drug-resistant variants necessitates the exploration of new therapeutic strategies, including combination therapies with novel mechanisms of action.[1] Microtubules are essential for several stages of the HCV life cycle, including viral entry, transport, and assembly.[2][3] Inhibiting microtubule polymerization presents a novel host-targeting approach for anti-HCV therapy.[1]
This document outlines the use of Compound 9f, a novel microtubule inhibitor that targets the colchicine binding site, in combination with Daclatasvir, a potent inhibitor of the HCV NS5A protein.[1][2] The combination of a host-targeting agent with a direct-acting antiviral may lead to a synergistic antiviral effect and a higher barrier to resistance.
Mechanism of Action
Compound 9f and Daclatasvir inhibit HCV replication through distinct mechanisms. Daclatasvir targets the viral NS5A protein, which is crucial for HCV RNA replication and virion assembly.[1] Compound 9f, on the other hand, disrupts the host's microtubule network, which is utilized by the virus for various processes during its life cycle.[2][3] The combination of these two inhibitors is hypothesized to create a synergistic effect by targeting both viral and host factors essential for HCV propagation.
Data Presentation
The following tables summarize the in vitro antiviral activity and cytotoxicity of Compound 9f and Daclatasvir, both individually and in combination.
Table 1: In Vitro Inhibitory Activity of Compound 9f and Daclatasvir against HCV Replicon
| Compound | Time Point | IC50 (nM) | TC50 (nM) | Selectivity Index (SI = TC50/IC50) |
| Compound 9f | 24h | 20.1 ± 13.81 | >10000 | >497.5 |
| 48h | 13.37 ± 2.86 | 4804.67 ± 186.5 | 359.4 | |
| Daclatasvir | 24h | 0.14 ± 0.16 | >10000 | >71428.6 |
| 48h | 0.038 ± 0.0087 | >10000 | >263157.9 |
Data derived from studies in BM45-Feo replicon cells.[1][2] IC50: 50% inhibitory concentration.[1] TC50: 50% toxic concentration.[1]
Table 2: Combination Effects of Compound 9f and Daclatasvir on HCV Replicon Inhibition
| Time Point | Combination Effect |
| 24h | Synergistic |
| 48h | Synergistic |
Synergy was determined using the Loewe's synergy reference model and the median-effect principle of the mass-action law.[2]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral activity and synergistic effects of HCV inhibitors.
Protocol 1: HCV Replicon Luciferase Reporter Assay
This assay is used to quantify the inhibition of HCV RNA replication in a subgenomic replicon system.
Materials:
-
BM45-Feo replicon cells (or other suitable luciferase reporter replicon cell line).[1]
-
DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418 (for cell maintenance).[4]
-
96-well or 384-well white, clear-bottom tissue culture plates.[5]
-
Test compounds (Compound 9f, Daclatasvir) dissolved in DMSO.[5]
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).[6][7]
-
Luminometer.
Procedure:
-
Cell Seeding: Seed BM45-Feo replicon cells in 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium without G418.[5]
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in culture medium to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., 0.5%).[5]
-
Cell Treatment: Add the diluted compounds to the plated cells. Include wells for "no drug" (vehicle control) and "no cells" (background) controls.
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C in a 5% CO2 incubator.[1]
-
Luciferase Assay:
-
Remove the culture medium from the wells.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.[6]
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control (as 100% replication).
-
Calculate the IC50 values using a suitable software (e.g., GraphPad Prism) by fitting the data to a dose-response curve.
-
Protocol 2: HCV Infectious Virus Assay (Focus-Forming Unit Assay)
This assay measures the inhibition of the production of infectious virus particles.
Materials:
-
Huh7.5.1 cells.[1]
-
JFH-1 D183 infectious HCV stock.[2]
-
Test compounds dissolved in DMSO.
-
Primary antibody against an HCV protein (e.g., anti-NS5A).[1]
-
Fluorescently labeled secondary antibody.[2]
-
DAPI for nuclear staining.
-
Fluorescence microscope.[8]
Procedure:
-
Cell Seeding: Seed Huh7.5.1 cells in 12-well plates at a density of 1.5 x 10^5 cells/well and incubate overnight.[2]
-
Infection: Infect the cells with JFH-1 D183 virus at a multiplicity of infection (MOI) of 0.01 for 3 hours at 37°C.[2]
-
Cell Treatment: After infection, wash the cells twice with PBS and add fresh culture medium containing various concentrations of the test compounds.
-
Incubation: Incubate the plates for 24 or 48 hours.[2]
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.[2]
-
Permeabilize the cells with 0.1% Triton X-100.[2]
-
Block with 5% BSA in PBS.[2]
-
Incubate with the primary anti-NS5A antibody overnight at 4°C.[2]
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.[2]
-
Mount the coverslips with a mounting medium containing DAPI.[2]
-
-
Quantification:
Protocol 3: Synergy Analysis
This protocol describes how to assess the combined effect of two inhibitors.
Procedure:
-
Checkerboard Assay: In a 96-well plate containing the appropriate cells (e.g., replicon cells), add Compound 9f and Daclatasvir in a checkerboard format. This involves serial dilutions of Compound 9f along the rows and serial dilutions of Daclatasvir along the columns.
-
Incubation and Measurement: Incubate the plate and measure the antiviral effect (e.g., luciferase activity) as described in Protocol 1.
-
Data Analysis:
-
Analyze the combination data using software such as CompuSyn or Combenefit.[2]
-
These programs calculate a Combination Index (CI) based on the Loewe additivity model or the Chou-Talalay method.
-
Interpretation of CI values:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Conclusion
The combination of a novel microtubule inhibitor, Compound 9f, with the NS5A inhibitor Daclatasvir demonstrates a synergistic effect against HCV replication in vitro.[1] This approach of combining a host-targeting agent with a direct-acting antiviral holds promise for developing more effective HCV therapies with a higher barrier to resistance. The protocols provided herein offer a comprehensive framework for the preclinical evaluation of such combination therapies.
References
- 1. Synergistic inhibition of hepatitis C virus infection by a novel microtubule inhibitor in combination with daclatasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic inhibition of hepatitis C virus infection by a novel microtubule inhibitor in combination with daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Colorimetric Focus-Forming Assay with Automated Focus Counting by Image Analysis for Quantification of Infectious Hepatitis C Virions | PLOS One [journals.plos.org]
- 9. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Hcv-IN-31 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hcv-IN-31 is a nucleoside analog identified as an inhibitor of the Hepatitis C Virus (HCV). Its primary mechanism of action is believed to be the inhibition of the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome. Accurate and reproducible measurement of this compound's activity is crucial for its preclinical and clinical development. These application notes provide detailed protocols for both cell-based and biochemical assays to quantify the inhibitory effects of this compound.
Data Presentation
The inhibitory activity of this compound and other exemplary HCV NS5B inhibitors is summarized in the table below. This allows for a comparative understanding of its potency.
| Compound | Assay Type | Target | Measured Value | Organism/System |
| This compound | Cell-based | HCV Replication | EC50: 15.7 µM | HCV Replicon |
| This compound | Biochemical | HCV NS5B Polymerase | IC50: Not Reported | Recombinant Enzyme |
| PSI-352666 | Biochemical | HCV NS5B Polymerase | IC50: 6.05 ± 0.82 µM[1] | Recombinant Enzyme (Genotype 2a) |
| Filibuvir | Biochemical | HCV NS5B Polymerase | IC50: 0.019 µM[2] | Recombinant Enzyme (Genotype 1) |
| Compound 1e | Biochemical | HCV NS5B Polymerase | IC50: 19 nM[3] | Recombinant Enzyme |
| S-Trityl-L-Cysteine (STLC) Derivatives | Biochemical | HCV NS5B Polymerase | IC50: 22.3 to 39.7 µM[4] | Recombinant Enzyme |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: General experimental workflows for cell-based and biochemical assays.
Experimental Protocols
Cell-Based HCV Replicon Assay (Luciferase Reporter)
This protocol describes a method to determine the half-maximal effective concentration (EC50) of this compound in a cell culture system. The assay utilizes a human hepatoma cell line (Huh-7) that harbors a subgenomic HCV replicon containing a luciferase reporter gene. The level of luciferase activity is directly proportional to the extent of HCV RNA replication.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a Renilla or Firefly luciferase reporter.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selection).
-
This compound stock solution (in DMSO).
-
96-well or 384-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Renilla Luciferase Assay System).
-
Luminometer.
-
Calcein AM (for cytotoxicity assessment).
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon-harboring Huh-7 cells in complete DMEM.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM. A typical final concentration range would be from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, remove the medium from the wells.
-
Wash the cells once with Phosphate-Buffered Saline (PBS).
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Cytotoxicity Assay (Optional but Recommended):
-
In a parallel plate, after the 48-72 hour incubation with this compound, assess cell viability using an assay such as Calcein AM or MTS to determine the 50% cytotoxic concentration (CC50).
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control (100% replication).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Biochemical HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay
This protocol details an in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound directly against the purified HCV NS5B polymerase. The assay measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.
Materials:
-
Purified recombinant HCV NS5B protein (e.g., C-terminally truncated for solubility)[3].
-
RNA template/primer (e.g., poly(rA)/oligo(dT) or a heteropolymeric template)[3].
-
Nucleotide Triphosphate (NTP) mix (ATP, CTP, GTP, UTP).
-
Radiolabeled nucleotide (e.g., [α-³³P]UTP or [³H]UTP).
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 mM NaCl).
-
This compound stock solution (in DMSO).
-
96-well plates.
-
Filter paper (e.g., DE81) or scintillation proximity assay (SPA) beads.
-
Scintillation counter.
Protocol:
-
Reaction Setup:
-
Prepare a master mix containing the reaction buffer, RNA template/primer, unlabeled NTPs, and the radiolabeled NTP.
-
In a 96-well plate, add the desired concentrations of this compound (typically ranging from nanomolar to micromolar). Include a vehicle control (DMSO) and a positive control.
-
Add the purified NS5B enzyme to initiate the reaction. The final reaction volume is typically 50 µL.
-
-
Incubation:
-
Incubate the reaction plate at 30°C for 1-2 hours to allow for RNA synthesis.
-
-
Reaction Termination and Detection:
-
Filter-based method:
-
Spot an aliquot of each reaction onto DE81 filter paper.
-
Wash the filter paper multiple times with a wash buffer (e.g., 0.5 M Na₂HPO₄) to remove unincorporated nucleotides.
-
Dry the filter paper and measure the retained radioactivity using a scintillation counter.
-
-
SPA-based method:
-
If using a biotinylated primer, add streptavidin-coated SPA beads to the reaction to capture the newly synthesized, labeled RNA.
-
Measure the signal using a scintillation counter.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Conclusion
The provided protocols offer robust and reliable methods for characterizing the antiviral activity of this compound. The cell-based replicon assay provides insights into the compound's efficacy in a cellular context, accounting for cell permeability and metabolic activation. The biochemical RdRp assay directly measures the inhibitory effect on the NS5B polymerase, which is essential for understanding the mechanism of action and for structure-activity relationship (SAR) studies. The combined use of these assays will provide a comprehensive profile of this compound's activity for its continued development as a potential therapeutic agent against Hepatitis C.
References
- 1. Structure of Hepatitis C Virus Polymerase in Complex with Primer-Template RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Filibuvir - Wikipedia [en.wikipedia.org]
- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Studying HCV Resistance Mechanisms with the Novel NS5B Polymerase Inhibitor HCV-IN-31
Application Note
Introduction
The Hepatitis C virus (HCV) is a major global health concern, with millions of individuals chronically infected and at risk of developing severe liver disease, including cirrhosis and hepatocellular carcinoma.[1][2] The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with regimens targeting key viral proteins such as the NS3/4A protease, NS5A phosphoprotein, and the NS5B RNA-dependent RNA polymerase.[3][4][5] The NS5B polymerase is a crucial enzyme for the replication of the viral RNA genome, making it a prime target for antiviral therapy.[6][7]
HCV-IN-31 is a novel, investigational non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. NNIs bind to allosteric sites on the polymerase, inducing a conformational change that inhibits its enzymatic activity.[3] However, the high mutation rate of the HCV polymerase can lead to the emergence of resistance-associated substitutions (RASs) that reduce the efficacy of these inhibitors.[6][8] Understanding the mechanisms of resistance to new antiviral candidates like this compound is critical for their clinical development and for designing effective combination therapies.
This document provides detailed protocols for utilizing this compound to study HCV resistance mechanisms in a research setting. It covers methods for determining the antiviral activity of the compound, selecting for resistant viral populations in vitro, and characterizing the resulting resistance mutations.
Mechanism of Action
This compound is a highly potent and selective non-nucleoside inhibitor of the HCV NS5B polymerase. It binds to an allosteric site on the enzyme, distinct from the active site where nucleoside inhibitors (NIs) bind. This binding event locks the polymerase in an inactive conformation, thereby preventing the synthesis of viral RNA. The allosteric nature of its binding means that this compound may be active against viral strains that are resistant to other classes of NS5B inhibitors.
Data Presentation
The antiviral activity of this compound was evaluated against both wild-type (WT) HCV and a panel of known NS5B resistance-associated substitutions using a stable subgenomic replicon system. The following table summarizes the 50% effective concentration (EC50) values.
| HCV Genotype/Mutant | EC50 (nM) of this compound | Fold Change in EC50 vs. WT |
| Genotype 1b (Wild-Type) | 5.2 | 1.0 |
| C316N | > 1000 | > 192 |
| M414T | 85.6 | 16.5 |
| Y448H | 150.3 | 28.9 |
| S556G | 25.1 | 4.8 |
Data is hypothetical and for illustrative purposes.
Visualization of Key Processes
To better understand the context of these studies, the following diagrams illustrate the HCV replication cycle, the workflow for resistance selection, and the mechanism of NNI action and resistance.
Caption: The Hepatitis C Virus (HCV) replication cycle within a hepatocyte, highlighting the central role of RNA replication mediated by the NS5B polymerase, the target of this compound.
Caption: A generalized workflow for the in vitro selection of HCV variants resistant to this compound using a cell-based replicon system.
Caption: Mechanism of action and resistance for a non-nucleoside inhibitor (NNI) like this compound. The inhibitor binds to an allosteric site, inducing an inactive conformation. Mutations in this site can prevent binding, conferring resistance.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) in a Replicon Assay
This protocol describes how to measure the concentration of this compound required to inhibit HCV RNA replication by 50% (EC50) in a cell-based HCV subgenomic replicon system.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter).
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
G418 (Geneticin) for selection.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates (white, clear-bottom for luminescence).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (e.g., 500 µg/mL).
-
Trypsinize and resuspend the cells in fresh medium without G418.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution series of this compound in DMEM. For example, create a 2-fold dilution series starting from 1 µM down to picomolar concentrations.
-
Include a "no drug" (DMSO vehicle) control and a "cell-free" (medium only) background control.
-
Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light, to ensure complete cell lysis.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from cell-free wells) from all other readings.
-
Normalize the data by expressing the luminescence in each treated well as a percentage of the "no drug" control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., a four-parameter logistic curve fit).
-
Protocol 2: In Vitro Selection of this compound Resistant Replicons
This protocol outlines a method for selecting HCV replicon variants that are resistant to this compound through long-term culture under drug pressure.
Materials:
-
HCV replicon cells as described in Protocol 1.
-
Culture medium and supplements.
-
This compound.
-
6-well or 10-cm cell culture dishes.
-
RNA extraction kit.
-
RT-PCR reagents for amplifying the NS5B region.
-
Sanger sequencing or Next-Generation Sequencing (NGS) services.
Procedure:
-
Initiation of Selection:
-
Seed HCV replicon cells in a 6-well plate or 10-cm dish.
-
Once the cells are ~70% confluent, treat them with this compound at a concentration equal to its EC50.
-
Maintain a parallel culture with a vehicle (DMSO) control.
-
-
Passaging and Dose Escalation:
-
Culture the cells in the presence of the drug, passaging them as they reach confluence (typically every 3-5 days).
-
Monitor the health and growth rate of the cells. If the cells recover and begin to grow at a normal rate, this may indicate the emergence of resistance.
-
Once the cells are growing robustly, increase the concentration of this compound by 2- to 3-fold.
-
Continue this process of passaging and dose escalation for several weeks to months.
-
-
Isolation of Resistant Colonies:
-
If widespread cell death occurs followed by the emergence of distinct colonies, these are likely to be resistant.
-
Isolate these colonies using cloning cylinders or by picking them manually.
-
Expand each colony in the presence of the selective concentration of this compound.
-
-
Genotypic Analysis:
-
Extract total RNA from the expanded resistant cell populations.
-
Perform RT-PCR to amplify the coding region of the NS5B polymerase.
-
Sequence the PCR product to identify mutations compared to the wild-type replicon sequence from the vehicle control culture.
-
-
Phenotypic Confirmation:
-
To confirm that an identified mutation is responsible for resistance, introduce it into a wild-type replicon plasmid using site-directed mutagenesis.
-
Establish new stable replicon cell lines with the mutant replicon.
-
Perform the EC50 determination assay (Protocol 1) on the mutant cell line to quantify the fold-change in resistance.
-
This comprehensive approach allows researchers to effectively use novel compounds like this compound to probe the genetic and phenotypic landscape of HCV drug resistance, providing invaluable data for the development of next-generation antiviral therapies.
References
- 1. Hepatitis C - Wikipedia [en.wikipedia.org]
- 2. Hepatitis C [who.int]
- 3. mdpi.com [mdpi.com]
- 4. Identification of NS5B Resistance-Associated Mutations in Hepatitis C Virus Circulating in Treatment Naïve Vietnamese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct-Acting Antiviral Agents for Hepatitis C Virus Infection—From Drug Discovery to Successful Implementation in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatitis C Virus Infection: Host–Virus Interaction and Mechanisms of Viral Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting Hcv-IN-31 insolubility issues
Welcome to the technical support center for Hcv-IN-31. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues related to the solubility and handling of this compound.
Q1: My this compound powder will not dissolve in my aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A1: this compound is a nucleoside analog with low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. The advised method is to first prepare a concentrated stock solution in an appropriate organic solvent.
-
Recommended Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1]
-
Procedure:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 60 mg/mL).[1]
-
To aid dissolution, warming the solution and using sonication may be necessary.[1]
-
Once the stock solution is prepared, it can be serially diluted to the final working concentration in your aqueous buffer or cell culture medium.
-
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into an aqueous environment is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. Studies on Huh-7 cells, a common cell line for HCV replicon assays, have shown that DMSO concentrations above 0.4% can cause significant toxicity and inhibit cell proliferation.[2][3]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium. This gradual decrease in solvent concentration can help maintain the compound's solubility.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Increase Agitation: After adding the compound to the medium, ensure immediate and thorough mixing.
Q3: I am observing unexpected cytotoxicity in my cell-based assay. Could the this compound or the solvent be the cause?
A3: Unexpected cytotoxicity can stem from either the compound itself or the solvent used for dissolution.
-
Solvent Cytotoxicity: As mentioned, DMSO can be toxic to cells at higher concentrations. It is crucial to have a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiment to distinguish between compound- and solvent-induced effects. For Huh-7 cells, it is recommended to keep the final DMSO concentration at 0.2% or lower for minimal impact on cell viability.[2][3]
-
Compound Cytotoxicity: While this compound is an inhibitor of the viral polymerase, it may exhibit off-target effects or inherent cytotoxicity at high concentrations. It is essential to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line to establish a therapeutic window (the concentration range where it is effective against the virus without harming the cells).
Q4: How should I store my this compound stock solution?
A4: Proper storage is critical to maintain the stability and activity of this compound.
-
Storage Conditions: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Light Protection: Protect the stock solution from light.[1]
-
Hygroscopic Nature of DMSO: Use freshly opened or properly stored anhydrous DMSO to prepare your stock solution, as absorbed water can negatively impact the solubility of this compound.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | 60 mg/mL (192.12 mM) | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended. |
| DMF | 1 mg/mL | - |
| Ethanol | Slightly soluble | - |
| PBS (pH 7.2) | 0.2 mg/mL | Low solubility in aqueous buffers. |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Line | Recommended Max DMSO Concentration | Observation |
| Huh-7 | 0.2% | Minimal to no effect on cell proliferation. |
| Huh-7 | >0.4% | Significant toxicity and inhibition of cell proliferation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 60 mg/mL).
-
Vortex the tube for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: HCV Replicon Assay
This protocol provides a general workflow for testing the efficacy of this compound in a cell-based HCV replicon assay using a luciferase reporter.
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter gene
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
This compound DMSO stock solution
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the assay.
-
Compound Addition:
-
Prepare serial dilutions of the this compound DMSO stock solution in complete cell culture medium.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a positive control (a known HCV inhibitor).
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay:
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Normalize the luciferase signal of the treated wells to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: Troubleshooting workflow for this compound insolubility issues.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Hepatitis C Virus RNA-Dependent RNA Polymerase (NS5B Polymerase) | Springer Nature Experiments [experiments.springernature.com]
- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
Hcv-IN-31 off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of HCV-IN-31, a nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. While this compound is designed for specific antiviral activity, researchers may encounter unexpected cellular effects during their experiments. This guide is intended for researchers, scientists, and drug development professionals to identify and troubleshoot potential off-target activities in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We observe unexpected cytotoxicity in our cell line at concentrations where this compound should be effective against the HCV replicon. What could be the cause?
A1: Unexpected cytotoxicity at effective concentrations can stem from several factors. One possibility is off-target kinase inhibition. Many nucleoside analogs can interact with the ATP-binding site of cellular kinases, leading to the disruption of essential signaling pathways and subsequent cell death. Another potential cause is mitochondrial toxicity, where the compound interferes with mitochondrial DNA or RNA polymerases, impairing mitochondrial function.
To investigate this, we recommend performing a comprehensive cell viability assay panel and profiling this compound against a panel of known cellular kinases.
Q2: Our experiment involves monitoring a specific signaling pathway, and we've noticed modulation of this pathway upon treatment with this compound, which is unrelated to its anti-HCV activity. How can we confirm an off-target effect?
A2: To confirm that the observed modulation is an off-target effect of this compound, we recommend a multi-step approach. First, perform a dose-response experiment to see if the pathway modulation correlates with the concentration of this compound. Second, use a structurally related but inactive analog of this compound as a negative control. If the active compound modulates the pathway while the inactive analog does not, it suggests a specific off-target interaction. Finally, consider a rescue experiment by overexpressing the suspected off-target protein to see if it mitigates the effect of the inhibitor.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Proliferation
Symptoms:
-
A significant decrease in cell number in this compound-treated cells compared to vehicle-treated controls in a standard proliferation assay (e.g., MTT, CellTiter-Glo®).
-
The observed anti-proliferative effect occurs at concentrations close to the anti-HCV EC50 value.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Steps |
| Off-Target Kinase Inhibition | 1. Kinase Profiling: Screen this compound against a panel of recombinant human kinases to identify potential off-target interactions. 2. Western Blot Analysis: Analyze the phosphorylation status of key downstream substrates of any identified off-target kinases to confirm pathway inhibition in cells. |
| Mitochondrial Toxicity | 1. Mitochondrial Function Assays: Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) and cellular oxygen consumption rate (OCR) using a Seahorse analyzer. 2. Mitochondrial DNA Quantification: Quantify mitochondrial DNA content by qPCR to assess for inhibition of mitochondrial DNA replication. |
| Cell Cycle Arrest | 1. Flow Cytometry: Perform cell cycle analysis using propidium iodide staining to determine if this compound induces arrest at a specific phase of the cell cycle. |
Issue 2: Altered Gene Expression Unrelated to HCV Replication
Symptoms:
-
Microarray or RNA-seq data reveals significant changes in the expression of host cell genes that are not known to be involved in the cellular response to HCV replication.
-
The expression of specific housekeeping genes is unexpectedly altered.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Steps |
| Inhibition of Cellular RNA Polymerases | 1. In Vitro Transcription Assay: Test the effect of this compound on the activity of purified human RNA polymerase I, II, and III in an in vitro transcription assay. |
| Activation of Stress Response Pathways | 1. Western Blot Analysis: Probe for markers of cellular stress, such as the phosphorylation of eIF2α, and the upregulation of ATF4 and CHOP. |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
Objective: To identify potential off-target kinases of this compound.
Methodology:
-
A panel of purified, recombinant human kinases is used.
-
This compound is serially diluted to a range of concentrations (e.g., from 100 µM down to 1 nM).
-
Each kinase is incubated with its specific substrate and ATP in the presence of either this compound or a vehicle control.
-
The reaction is allowed to proceed for a specified time at 30°C.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the amount of ATP remaining in the well.
-
The percentage of kinase inhibition is calculated for each concentration of this compound, and IC50 values are determined for any inhibited kinases.
Protocol 2: Cell Viability Assay using CellTiter-Glo®
Objective: To determine the cytotoxic effect of this compound on a given cell line.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 100 µM down to 1 nM) or a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.
Data Presentation
Table 1: Hypothetical Off-Target Kinase Profile of this compound
| Kinase | IC50 (µM) |
| CDK2/cyclin A | 8.5 |
| PKA | 15.2 |
| ROCK1 | > 50 |
| MAPK1 | > 50 |
Table 2: Comparative Cytotoxicity of this compound in Different Cell Lines
| Cell Line | CC50 (µM) |
| Huh-7 | 25.4 |
| HepG2 | 18.9 |
| HEK293 | 32.1 |
Visualizations
Caption: Hypothetical off-target inhibition of CDK2/cyclin A by this compound leading to cell cycle arrest.
Caption: Troubleshooting workflow for investigating unexpected cytotoxicity of a test compound.
Technical Support Center: Overcoming Experimental Variability with HCV-IN-31
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with HCV-IN-31, a known HCV inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the Hepatitis C Virus.[1] While specific details on its binding site are not extensively published, it is crucial to understand that HCV inhibitors, particularly non-nucleoside inhibitors (NNIs) targeting the NS5B polymerase, can be affected by the high genetic variability of the virus.[2][3] The NS5B polymerase is an RNA-dependent RNA polymerase essential for viral replication.[4][5] NNIs typically bind to allosteric sites on the enzyme, leading to conformational changes that inhibit its function.[3][4]
Q2: We are observing significant well-to-well variability in our cell-based replicon assay results with this compound. What are the potential causes?
High variability in HCV replicon assays can stem from several factors:
-
Cell Health and Density: Inconsistent cell seeding density, uneven cell health across the plate, or variations in the metabolic state of the cells can all lead to variable replicon replication levels.
-
Compound Solubility: Poor solubility of this compound in your assay medium can lead to inconsistent concentrations in the wells.
-
HCV Replicon Stability: The expression level of the replicon can sometimes be unstable in cell lines over prolonged culture.
-
Assay Reagent Addition: Inaccurate or inconsistent addition of assay reagents, such as luciferase substrates, can be a major source of variability.
Q3: Our IC50 values for this compound are inconsistent between experiments. How can we improve reproducibility?
Inconsistent IC50 values are a common challenge. To improve reproducibility:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth media.
-
Prepare Fresh Compound Dilutions: Always prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution.
-
Use Positive and Negative Controls: Include a known HCV inhibitor with a well-established IC50 as a positive control and a vehicle control (e.g., DMSO) as a negative control on every plate.
-
Monitor Viral Replication Levels: Ensure that the signal-to-background ratio in your assay is robust and consistent between experiments.
Q4: Can the genetic variability of HCV affect the efficacy of this compound?
Yes, the high genetic variability of HCV is a significant factor in the efficacy of antiviral compounds.[2][3] The HCV NS5B polymerase has a high mutation rate, leading to the existence of different genotypes and subtypes, as well as quasispecies within a single infected individual.[4][5] Mutations in the binding site of an NNI can lead to resistance. It is crucial to know the genotype of the HCV replicon or virus you are using, as NNIs can have genotype-dependent activity.[2]
Troubleshooting Guides
Cell-Based Assays
Issue: High Background Signal in Luciferase-Based Replicon Assays
| Potential Cause | Troubleshooting Step |
| Cell Lysis Inefficiency | Optimize lysis buffer incubation time and mixing to ensure complete cell lysis. |
| Luciferase Substrate Instability | Prepare fresh luciferase substrate for each experiment and protect it from light. |
| Contamination | Check for microbial contamination in cell cultures, which can interfere with the assay. |
| High Endogenous Luciferase Activity | Use a cell line with low endogenous luciferase activity or switch to a different reporter gene. |
Issue: Low Signal-to-Background Ratio
| Potential Cause | Troubleshooting Step |
| Low Replicon Efficiency | Use a lower passage number of the replicon cell line. Re-select the high-expressing replicon cells. |
| Suboptimal Assay Conditions | Optimize the concentration of the luciferase substrate and the reading time. |
| Cell Viability Issues | Ensure cells are healthy and not overgrown at the time of the assay. |
Enzyme Assays (NS5B Polymerase Activity)
Issue: Inconsistent Enzyme Activity
| Potential Cause | Troubleshooting Step |
| Enzyme Purity and Stability | Use a highly purified and well-characterized batch of NS5B polymerase. Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Substrate Quality | Ensure the quality and concentration of the RNA template and nucleotides are consistent. |
| Buffer Conditions | Optimize buffer components, pH, and salt concentrations for consistent enzyme activity. |
Animal Models
Issue: High Variability in Viral Load Reduction in Animal Studies
| Potential Cause | Troubleshooting Step |
| Animal-to-Animal Variation | Use a sufficient number of animals per group to account for biological variability. Ensure animals are age and weight-matched.[6] |
| Compound Bioavailability | Optimize the drug formulation and route of administration to ensure consistent plasma concentrations of this compound. |
| Model-Specific Factors | The choice of animal model (e.g., chimpanzees, humanized mice) can significantly impact results.[6][7][8] Be aware of the limitations and variability inherent to the chosen model. |
Quantitative Data Summary
The following table summarizes publicly available quantitative data for this compound.
| Parameter | Value | Assay System | Reference |
| EC50 | 15.7 µM | HCV Replicon | [1] |
| EC95 | Not specified | HCV Replicon | [1] |
Experimental Protocols
Standard HCV Replicon Assay Protocol
This protocol outlines a general procedure for evaluating the antiviral activity of this compound using a luciferase-based HCV replicon cell line.
-
Cell Seeding:
-
Trypsinize and count Huh-7 cells harboring an HCV replicon with a luciferase reporter.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete DMEM to achieve the desired final concentrations (e.g., from 100 µM to 0.1 nM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound.
-
Include a positive control (e.g., a known HCV inhibitor) and a vehicle control (DMSO) on each plate.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the media from the wells.
-
Lyse the cells according to the manufacturer's protocol for your chosen luciferase assay kit (e.g., Promega's Bright-Glo™ Luciferase Assay System).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to the vehicle control.
-
Plot the normalized values against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Visualizations
Caption: Workflow for determining the IC50 of this compound in a cell-based replicon assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hepatitis C Virus Genetic Variability and the Presence of NS5B Resistance-Associated Mutations as Natural Polymorphisms in Selected Genotypes Could Affect the Response to NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variability of the Polymerase Gene (NS5B) in Hepatitis C Virus-Infected Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. viralhepatitisjournal.org [viralhepatitisjournal.org]
- 7. Frontiers | Animal Models to Study Hepatitis C Virus Infection [frontiersin.org]
- 8. Animal Models Used in Hepatitis C Virus Research - PMC [pmc.ncbi.nlm.nih.gov]
Hcv-IN-31 stability and storage conditions
Welcome to the technical support center for Hcv-IN-31. This guide is designed for researchers, scientists, and drug development professionals, providing detailed information on the stability, storage, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a nucleoside analog that acts as an inhibitor of the Hepatitis C Virus (HCV).[1][2] Its primary mechanism of action is the inhibition of the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase.[3][4] By targeting NS5B, this compound prevents the replication of the viral RNA genome, thereby halting the propagation of the virus.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations vary for the compound in its solid form versus dissolved in a solvent.
-
Solid Form: Store at 4°C and protect from light.[1] One supplier suggests stability for up to two years at this temperature.[5] For longer-term storage, -20°C for up to three years has also been suggested for similar compounds.[5]
-
In Solvent: For stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[6] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6][7] Always protect solutions from light.[1][6][7]
Q3: How should I dissolve this compound?
A3: this compound has varying solubility in different solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common choice.
-
DMSO: Solubility can be up to 60 mg/mL (192.12 mM).[1] However, it is noted that DMSO is hygroscopic, and using a newly opened bottle is important for achieving maximum solubility.[1] Ultrasonic treatment may be required to fully dissolve the compound.[1] Another source reports a solubility of 1 mg/mL in DMSO.[2] It is advisable to start with a smaller amount of solvent and gradually add more, using sonication as needed.
-
Other Solvents: The compound is also soluble in DMF (1 mg/mL) and slightly soluble in Ethanol.[2] For aqueous solutions, it has low solubility in PBS (pH 7.2) at 0.2 mg/mL.[2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in my HCV replicon assay.
-
Possible Cause 1: Compound Degradation. Improper storage of this compound can lead to its degradation.
-
Possible Cause 2: Incomplete Dissolution. this compound may not be fully dissolved, leading to an inaccurate concentration in your assay.
-
Possible Cause 3: Experimental Variability.
Issue 2: High cytotoxicity observed in my cell culture.
-
Possible Cause 1: High Concentration of this compound. All compounds can be toxic at high concentrations.
-
Solution: It is crucial to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line.[9] Perform a dose-response experiment to find a concentration that is effective against HCV replication but shows minimal toxicity to the cells.
-
-
Possible Cause 2: Solvent Toxicity. The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%).[2] Remember to include a vehicle control (cells treated with the same concentration of DMSO without the compound) to assess the solvent's effect on cell viability.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line / System | Citation |
| EC50 | 15.7 µM | HCV Replicon | [1][2] |
| Molecular Weight | 312.30 g/mol | N/A | [1][2] |
| Molecular Formula | C12H17FN6O3 | N/A | [1] |
| CC50 | To be determined by user | User-specific cell line | [9] |
| Selectivity Index (SI) | To be determined by user (CC50/EC50) | User-specific cell line | [9] |
Experimental Protocols
Protocol: Determination of EC50 and CC50 in an HCV Replicon Assay
This protocol provides a general framework for assessing the anti-HCV activity (EC50) and cytotoxicity (CC50) of this compound.[2][8][10]
Materials:
-
This compound
-
Huh-7 cell line stably harboring an HCV subgenomic replicon (e.g., with a luciferase reporter)[2]
-
Complete cell culture medium (e.g., DMEM, 10% FBS, antibiotics)
-
DMSO (newly opened, high purity)[1]
-
384-well or 96-well cell culture plates
-
Luciferase assay reagent
-
Cell viability assay reagent (e.g., Calcein AM, MTT, or XTT)[2][11]
-
Positive control (e.g., Sofosbuvir)
-
Plate reader capable of measuring luminescence and fluorescence/absorbance
Procedure:
-
Compound Preparation:
-
Cell Seeding:
-
Trypsinize and count the HCV replicon cells.
-
Seed the cells into a 384-well or 96-well plate at a predetermined density that will maintain sub-confluent growth for the duration of the assay.
-
-
Compound Treatment:
-
After allowing the cells to adhere (typically overnight), add the diluted this compound and control compounds to the wells. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (e.g., 0.5%).[2]
-
Include wells for:
-
-
Incubation:
-
Data Acquisition:
-
EC50 Determination: Measure the activity of the reporter (e.g., Renilla luciferase) according to the manufacturer's instructions. Luminescence is proportional to HCV replication.
-
CC50 Determination: In the same wells (if using a multiplex assay) or parallel plates, measure cell viability using a suitable assay (e.g., Calcein AM).[2]
-
-
Data Analysis:
-
Normalize the data using the negative (0% effect) and positive (100% effect) controls.
-
Plot the normalized response versus the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 (for antiviral activity) and CC50 (for cytotoxicity) values.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.[9]
-
Visualizations
HCV Replication Cycle and Inhibition by this compound
The diagram below illustrates the life cycle of the Hepatitis C Virus and highlights the step inhibited by this compound.
Caption: Mechanism of action of this compound in the HCV lifecycle.
Experimental Workflow for EC50/CC50 Determination
This workflow outlines the key steps for determining the efficacy and cytotoxicity of this compound.
Caption: Workflow for this compound efficacy and toxicity testing.
References
- 1. Hepatitis C virus - Wikipedia [en.wikipedia.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HCV NS5B nucleoside and non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2.5. HCV Replication Assay [bio-protocol.org]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Hcv-IN-31 In Vitro Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro efficacy of Hcv-IN-31, a nucleoside inhibitor of the Hepatitis C Virus (HCV).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nucleoside analog with antiviral activity against the Hepatitis C Virus.[1] As a nucleoside inhibitor, it is believed to target the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for the replication of the viral genome.[1] The underlying mechanism involves the metabolic conversion of this compound into its active triphosphate form within the host cell. This activated form then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the NS5B polymerase. Once incorporated, it acts as a chain terminator, halting further RNA synthesis and thus inhibiting viral replication.[1]
Q2: What is the reported in vitro efficacy of this compound?
In a standard HCV replicon assay, this compound has been shown to inhibit HCV replication with a half-maximal effective concentration (EC50) of 15.7 µM.[1][2] It is important to note that EC50 values can vary depending on the specific experimental conditions, such as the cell line, replicon genotype, and assay protocol used.[3][4][5]
Q3: What are the solubility and storage recommendations for this compound?
Proper handling and storage of this compound are critical for maintaining its stability and ensuring reproducible experimental results.
Solubility Data:
| Solvent | Solubility |
| DMSO | 60 mg/mL (192.12 mM) (Requires sonication) |
| DMF | 1 mg/mL |
| Ethanol | Slightly soluble |
| PBS (pH 7.2) | 0.2 mg/mL |
| [1][2] |
Storage Recommendations:
-
Solid Form: Store at 4°C, protected from light.
-
In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2]
Q4: Which cell lines are suitable for in vitro testing of this compound?
The human hepatoma cell line Huh-7 and its derivatives, such as Huh-7.5, are the most commonly used and recommended cell lines for HCV replicon assays.[6] These cells are highly permissive for HCV RNA replication. It is advisable to use low-passage number cells to ensure the consistency of experimental results.[7]
Troubleshooting Guides
Issue 1: Higher than Expected EC50 Value
| Potential Cause | Recommended Solution |
| Suboptimal Compound Solubility | Ensure complete solubilization of this compound in DMSO before further dilution in cell culture medium. Precipitates can significantly reduce the effective concentration. Consider preparing a fresh stock solution.[1][2] |
| Inadequate Cellular Uptake or Metabolism | Optimize incubation time to allow for sufficient cellular uptake and metabolic activation (phosphorylation) of the nucleoside analog. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration. |
| High Cell Seeding Density | High cell density can affect viral replication rates and compound efficacy. Optimize the cell seeding density to ensure logarithmic growth throughout the experiment. A cell titration experiment is recommended.[3] |
| Degradation of the Compound | Ensure proper storage of this compound stock solutions to prevent degradation.[2] Prepare fresh dilutions for each experiment. |
| Variability in Replicon Replication Levels | Use a highly permissive cell line and ensure consistent passage numbers.[7][8] Variations in replicon efficiency can alter the apparent EC50. |
Issue 2: High Variability in Results
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers in each well. Ensure a homogenous cell suspension before plating. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media. |
| Inaccurate Compound Dilutions | Perform serial dilutions carefully and use calibrated pipettes. Prepare a fresh dilution series for each experiment. |
| DMSO Concentration | Maintain a consistent final DMSO concentration across all wells, including controls. High concentrations of DMSO can be cytotoxic and affect viral replication. Typically, the final DMSO concentration should be kept below 0.5%.[8] |
Issue 3: Evidence of Cytotoxicity
| Potential Cause | Recommended Solution |
| High Compound Concentration | Determine the 50% cytotoxic concentration (CC50) of this compound in the specific cell line used for the antiviral assay. This is crucial for calculating the selectivity index (SI = CC50/EC50).[9] |
| Cellular Stress | High concentrations of the compound or prolonged incubation times may induce cellular stress, leading to cell death. Monitor cell morphology and viability using methods like the MTT or CellTiter-Glo assay. |
| Off-target Effects | Nucleoside analogs can sometimes interfere with host cellular polymerases or other metabolic pathways. If significant cytotoxicity is observed at concentrations close to the EC50, consider investigating potential off-target effects. |
Experimental Protocols
HCV Replicon Assay
This protocol describes a general procedure for determining the EC50 of this compound using a luciferase-based HCV replicon assay.
Materials:
-
Huh-7 cells harboring a luciferase reporter HCV replicon
-
Complete DMEM (with 10% FBS, non-essential amino acids)
-
This compound
-
DMSO
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and incubate overnight at 37°C.[8]
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in DMSO. Further dilute these stocks in complete DMEM to achieve the final desired concentrations with a constant DMSO concentration (e.g., 0.5%).[8]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" (vehicle control) and a "no cells" (background) control.
-
Incubation: Incubate the plate at 37°C for 48-72 hours.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells. Measure the luciferase activity according to the manufacturer's instructions using a luminometer.[10]
-
Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the normalized values against the log of the compound concentration and use a non-linear regression model to calculate the EC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the CC50 of this compound.
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay)
-
Complete DMEM
-
This compound
-
DMSO
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at the same density as in the replicon assay and incubate overnight.
-
Compound Preparation and Treatment: Prepare and add the serial dilutions of this compound as described in the replicon assay protocol.
-
Incubation: Incubate the plate for the same duration as the replicon assay (48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the compound concentration and use a non-linear regression model to calculate the CC50 value.[9]
Visualizations
HCV Replication and Inhibition by this compound
Caption: HCV life cycle and the inhibitory mechanism of this compound.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for determining the in vitro efficacy of this compound.
References
- 1. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EC50 - Wikipedia [en.wikipedia.org]
- 6. actaclinica.eu [actaclinica.eu]
- 7. fda.gov [fda.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Technical Support Center: Managing Hcv-IN-31 Cytotoxicity in In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the Hepatitis C Virus (HCV) inhibitor, Hcv-IN-31, in various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known anti-HCV activity?
A1: this compound is identified as an inhibitor of the Hepatitis C Virus. It has been shown to have an EC50 of 15.7 µM in an HCV replicon system.[1] The precise mechanism of action and its complete cytotoxicity profile are not extensively documented in publicly available literature.
Q2: I am observing significant cell death in my uninfected cells treated with this compound. What could be the cause?
A2: Off-target effects are a common cause of cytotoxicity for small molecule inhibitors. This means this compound might be interacting with cellular targets other than its intended viral target, leading to cell death. It is also possible that the concentration of this compound you are using is too high for your specific cell line.
Q3: How can I differentiate between cytotoxicity caused by this compound and the cytopathic effect of HCV replication in my replicon-containing cells?
A3: To distinguish between compound-induced cytotoxicity and virus-induced cytopathic effects, it is crucial to include proper controls in your experiment. These should include:
-
Uninfected or non-replicon cells treated with this compound: This will help determine the baseline cytotoxicity of the compound on the host cells.
-
Replicon-containing cells treated with a vehicle control (e.g., DMSO): This will show the level of cell death caused by HCV replication alone.
-
A positive control cytotoxic compound: This will ensure your cytotoxicity assay is working correctly.
By comparing the results from these controls, you can determine the contribution of this compound to the observed cell death.
Q4: At what concentration should I test this compound to minimize cytotoxicity while still observing antiviral activity?
A4: It is recommended to perform a dose-response curve for both antiviral activity (EC50) and cytotoxicity (CC50). The therapeutic index (TI), calculated as CC50/EC50, will give you an indication of the compound's safety window. Aim for concentrations that are well below the CC50 but still effective against HCV. The known EC50 of 15.7 µM for this compound can serve as a starting point for your concentration range.
Troubleshooting Guide
Issue 1: High background cytotoxicity in all wells, including vehicle controls.
| Possible Cause | Troubleshooting Step |
| Cell culture contamination (e.g., mycoplasma) | Test your cell cultures for mycoplasma contamination. If positive, discard the culture and start with a fresh, uncontaminated stock. |
| Poor cell health | Ensure cells are healthy, in the logarithmic growth phase, and not over-confluent before seeding for the assay. |
| Reagent or media issues | Use fresh, pre-warmed media and reagents. Ensure all solutions are at the correct pH and osmolarity. |
| Harsh solvent (e.g., DMSO) concentration | Keep the final concentration of the vehicle (e.g., DMSO) consistent and as low as possible (typically ≤ 0.5%) across all wells. |
Issue 2: this compound shows high cytotoxicity at concentrations where antiviral activity is expected.
| Possible Cause | Troubleshooting Step |
| Off-target effects of this compound | Perform a literature search for known off-target effects of similar chemical scaffolds. Consider using a different class of HCV inhibitor as a control. |
| Cell line sensitivity | The cell line you are using (e.g., Huh-7) may be particularly sensitive to this compound. Consider testing the compound in other relevant hepatocyte cell lines. |
| Assay interference | The compound may be interfering with the chemistry of your cytotoxicity assay (e.g., reducing MTT in an MTT assay). Use an orthogonal cytotoxicity assay to confirm the results (e.g., LDH release assay if you are using an MTT assay). |
| Incorrect compound concentration | Verify the stock concentration of your this compound solution and ensure accurate dilutions. |
Issue 3: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding density | Use a hemocytometer or an automated cell counter to ensure consistent cell numbers are seeded in each well. |
| Edge effects in the microplate | Avoid using the outer wells of the microplate, as these are more prone to evaporation, leading to changes in compound concentration and cell health. Fill the outer wells with sterile PBS or media. |
| Inconsistent incubation times | Ensure that the incubation times for compound treatment and assay development are consistent across all experiments. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent liquid handling. |
Experimental Protocols & Data Presentation
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound (and controls) and incubate for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Compound | Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 0 | 1.25 | 100 |
| This compound | 1 | 1.20 | 96 |
| This compound | 10 | 0.95 | 76 |
| This compound | 50 | 0.45 | 36 |
| This compound | 100 | 0.15 | 12 |
| Positive Control | - | 0.10 | 8 |
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate at room temperature, protected from light, for 30 minutes.
-
Add a stop solution and measure the absorbance at 490 nm.
Data Presentation:
| Compound | Concentration (µM) | Absorbance (490 nm) | % Cytotoxicity |
| Vehicle Control | 0 | 0.15 | 0 |
| This compound | 1 | 0.20 | 5 |
| This compound | 10 | 0.45 | 30 |
| This compound | 50 | 1.10 | 95 |
| This compound | 100 | 1.20 | 105 |
| Positive Control | - | 1.15 | 100 |
Visualizations
Caption: Simplified Hepatitis C Virus (HCV) life cycle within a hepatocyte.
Caption: Troubleshooting workflow for addressing compound-induced cytotoxicity.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
References
Technical Support Center: HCV-IN-31 Resistance Mutation Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resistance mutation analysis of HCV-IN-31, a putative non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase targeting the thumb site II.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other thumb site II non-nucleoside inhibitors?
A1: this compound is presumed to be a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the HCV NS5B RNA-dependent RNA polymerase known as thumb site II.[1][2][3] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing viral RNA replication.[4] Unlike nucleoside inhibitors, NNIs do not directly compete with nucleotide triphosphates for the active site.[4]
Q2: Which are the primary resistance-associated substitutions (RASs) for thumb site II NNIs?
A2: In vitro and clinical studies of thumb site II NNIs have identified several key resistance-associated substitutions in the NS5B polymerase. The most frequently observed mutations include those at residues M423, L419, R422, and I482.[1][5][6] The specific substitutions can vary, for example, M423T/I/V.[6]
Q3: How do these resistance mutations affect the efficacy of this compound?
A3: These mutations alter the conformation of the thumb site II binding pocket, which can reduce the binding affinity of this compound to the NS5B polymerase.[5] This decreased binding affinity leads to a higher concentration of the inhibitor being required to achieve the same level of viral replication inhibition, as measured by an increase in the 50% effective concentration (EC50) value.
Q4: What is the difference between genotypic and phenotypic resistance analysis?
A4: Genotypic analysis involves sequencing the HCV NS5B gene to identify the presence of specific resistance-associated substitutions (RASs).[1][5] Phenotypic analysis , on the other hand, measures the in vitro susceptibility of HCV replicons containing specific mutations to an inhibitor.[1][7][8] This is typically done by determining the fold-change in the EC50 value of the mutant replicon compared to the wild-type.
Q5: What is the typical genetic barrier to resistance for thumb site II NNIs?
A5: Non-nucleoside inhibitors of the HCV NS5B polymerase generally have a low genetic barrier to resistance.[9] This means that a single amino acid substitution can be sufficient to confer a significant level of resistance to the inhibitor.
Troubleshooting Guides
Problem 1: Unexpectedly high EC50 values for this compound in a replicon assay.
-
Possible Cause 1: Pre-existing resistance mutations in the replicon cell line.
-
Troubleshooting Step: Sequence the NS5B region of the replicon RNA to check for baseline mutations at known resistance sites (M423, L419, R422, I482).
-
-
Possible Cause 2: Contamination of the cell line.
-
Troubleshooting Step: Perform mycoplasma testing and ensure proper aseptic technique. If contamination is suspected, discard the cell line and start with a fresh, authenticated stock.
-
-
Possible Cause 3: Incorrect inhibitor concentration or degradation.
-
Troubleshooting Step: Verify the stock concentration of this compound and prepare fresh dilutions for each experiment. Store the inhibitor according to the manufacturer's instructions.
-
Problem 2: Failure to amplify the NS5B gene for sequencing.
-
Possible Cause 1: Low viral RNA yield.
-
Troubleshooting Step: Ensure that the RNA extraction protocol is optimized for your sample type (e.g., plasma, cells). Use a sufficient starting volume.
-
-
Possible Cause 2: Inefficient primers for RT-PCR.
-
Troubleshooting Step: Design and validate primers that target conserved regions of the NS5B gene flanking the area of interest. Consider using a nested PCR approach for increased sensitivity.[3]
-
-
Possible Cause 3: Presence of PCR inhibitors.
-
Troubleshooting Step: Include a PCR inhibitor removal step in your RNA purification protocol or dilute the RNA template.
-
Problem 3: Ambiguous or poor-quality sequencing results.
-
Possible Cause 1: Mixed viral populations.
-
Troubleshooting Step: If direct sequencing of the PCR product is ambiguous, consider subcloning the PCR product into a plasmid vector and sequencing individual clones to identify different viral variants. Alternatively, use next-generation sequencing (NGS) for deep sequencing analysis.
-
-
Possible Cause 2: Suboptimal sequencing reaction.
-
Troubleshooting Step: Ensure the purity of the PCR product used for sequencing. Use the recommended amount of template and primer for the sequencing reaction.
-
Data Presentation
Table 1: Common Resistance-Associated Substitutions for HCV NS5B Thumb Site II Non-Nucleoside Inhibitors
| Amino Acid Position | Common Substitutions | Genotype Specificity (if known) | Reference |
| M423 | T, I, V | Genotype 1a/1b | [1][3][5][6] |
| L419 | M | Genotype 1a/1b | [1][5][6] |
| R422 | K | Genotype 1a/1b | [1][6] |
| I482 | L | Genotype 1a/1b | [5][6] |
Table 2: Example of Phenotypic Analysis Data for a Thumb Site II NNI
| NS5B Variant | EC50 (nM) | Fold Change in EC50 (vs. Wild-Type) |
| Wild-Type | 10 | 1.0 |
| M423T | 250 | 25.0 |
| L419M | 150 | 15.0 |
| R422K | 180 | 18.0 |
| M423T + L419M | >1000 | >100.0 |
Experimental Protocols
HCV Replicon Assay for Phenotypic Analysis
This protocol describes the determination of the 50% effective concentration (EC50) of an inhibitor against HCV replicons.
-
Cell Plating: Seed Huh-7 cells harboring a stable HCV replicon (e.g., expressing luciferase) in 96-well plates at a density of 5 x 10³ cells per well.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: After 24 hours, remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a no-drug control and a positive control (another known NS5B inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Plot the luciferase activity against the inhibitor concentration and use a non-linear regression model to calculate the EC50 value.
Genotypic Analysis of the HCV NS5B Gene
This protocol outlines the steps for sequencing the NS5B gene from cell culture or patient samples.
-
RNA Extraction: Extract total RNA from cells or viral RNA from plasma using a suitable commercial kit.
-
Reverse Transcription and PCR (RT-PCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase and a reverse primer specific for the NS5B gene.
-
Amplify the NS5B region of interest using a high-fidelity DNA polymerase and specific forward and reverse primers.[5]
-
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a PCR purification kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same primers as in the PCR step.[5]
-
Sequence Analysis: Align the obtained sequence with a wild-type reference sequence to identify any amino acid substitutions.
Site-Directed Mutagenesis for Generating Resistant Replicons
This protocol describes how to introduce specific resistance mutations into an HCV replicon plasmid.
-
Primer Design: Design primers containing the desired mutation (e.g., to change the codon for M423).
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire replicon plasmid using the mutagenic primers.
-
Template Digestion: Digest the parental, non-mutated plasmid template with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: Transform the mutated, nicked plasmid into competent E. coli. The bacteria will repair the nicks.
-
Plasmid Purification and Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation by sequencing.
Visualizations
Caption: Workflow for Genotypic and Phenotypic Resistance Analysis of this compound.
Caption: Logical Pathway of Resistance Development to this compound.
References
- 1. Clinical and In Vitro Resistance to GS-9669, a Thumb Site II Nonnucleoside Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thumb Site 2 Inhibitors of Hepatitis C Viral RNA-dependent RNA Polymerase Allosterically Block the Transition from Initiation to Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Filibuvir - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of fluorene compounds inhibiting HCV variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatitis C Variability, Patterns of Resistance, and Impact on Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining HCV-IN-31 Treatment Protocols in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HCV-IN-31 in cell culture. The information is designed to directly address specific issues that may be encountered during experimentation.
This compound at a Glance
This compound is a nucleoside analog with antiviral activity against the Hepatitis C Virus (HCV). It functions by inhibiting viral replication, as demonstrated in HCV replicon assays.
| Parameter | Value | Reference |
| Mechanism of Action | HCV Replication Inhibitor | [1][2] |
| EC₅₀ in HCV Replicon Assay | 15.7 µM | [1][2] |
| Molecular Formula | C₁₂H₁₇FN₆O₃ | [1] |
| Molecular Weight | 312.3 g/mol | [1] |
| CAS Number | 1998705-62-6 | [1] |
| Solvent | Solubility |
| DMF | 1 mg/ml |
| DMSO | 1 mg/ml |
| Ethanol | Slightly soluble |
| PBS (pH 7.2) | 0.2 mg/ml |
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of this compound in cell culture?
A1: this compound has a reported 50% effective concentration (EC₅₀) of 15.7 µM in an HCV replicon assay[1][2]. This value serves as a starting point for determining the optimal concentration range for your specific cell line and experimental setup.
Q2: How should I prepare a stock solution of this compound?
A2: Based on its solubility profile, it is recommended to prepare a stock solution of this compound in DMSO or DMF at a concentration of 1 mg/ml[1]. For cell culture experiments, ensure the final concentration of the solvent in the media is non-toxic to the cells (typically ≤ 0.5%).
Q3: What cell lines are suitable for testing this compound?
A3: Huh-7 human hepatoma cells and their derivatives are commonly used for HCV replicon assays and are a suitable choice for evaluating the efficacy of this compound.
Q4: How can I assess the cytotoxicity of this compound?
A4: A standard cytotoxicity assay, such as the MTT assay, should be performed to determine the 50% cytotoxic concentration (CC₅₀) of this compound in your chosen cell line. This will allow you to calculate the selectivity index (SI = CC₅₀ / EC₅₀), which is a measure of the compound's therapeutic window.
Q5: What should I do if I observe reduced efficacy of this compound over time?
A5: Reduced efficacy may indicate the development of viral resistance. This is a common issue with antiviral compounds that target specific viral proteins. You may need to perform sequence analysis of the HCV replicon to identify potential resistance-associated substitutions (RASs) in the viral genome.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in EC₅₀ values between experiments | - Inconsistent cell seeding density- Variation in reagent preparation- Passage number of cells | - Ensure consistent cell seeding and confluency at the time of treatment.- Prepare fresh dilutions of this compound for each experiment.- Use cells within a consistent and low passage number range. |
| Observed cytotoxicity at concentrations close to the EC₅₀ | - The compound has a narrow therapeutic window in your cell line.- The solvent concentration is too high. | - Perform a thorough dose-response curve for both efficacy and cytotoxicity to determine the optimal non-toxic working concentration.- Ensure the final solvent concentration in the culture medium is below the cytotoxic threshold for your cells. |
| No significant inhibition of HCV replication | - Incorrect concentration of this compound used.- The HCV replicon in your cells is resistant to this class of inhibitor.- Issues with the assay readout. | - Verify the calculations for your serial dilutions.- Confirm the genotype of your HCV replicon and check for known resistance mutations.- Include appropriate positive and negative controls in your assay to validate the results. |
| Precipitation of this compound in culture medium | - The concentration of the compound exceeds its solubility in the aqueous medium. | - Prepare a more dilute stock solution or use a lower final concentration in your experiment.- If using PBS, be aware of the lower solubility (0.2 mg/ml)[1]. |
Experimental Protocols
HCV Replicon Assay for EC₅₀ Determination
This protocol outlines a general procedure for determining the half-maximal effective concentration (EC₅₀) of this compound using a luciferase-based HCV replicon system.
-
Cell Seeding: Seed Huh-7 cells harboring a luciferase reporter HCV replicon in a 96-well plate at a density that will result in 50-70% confluency at the time of analysis.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. The concentration range should bracket the expected EC₅₀ of 15.7 µM (e.g., from 0.1 µM to 100 µM). Also, prepare a vehicle control (e.g., 0.5% DMSO).
-
Treatment: Add the diluted this compound and vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for your luciferase assay system.
-
Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀.
MTT Assay for Cytotoxicity (CC₅₀) Determination
This protocol provides a method for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed Huh-7 cells (or the same cell line used for the efficacy assay) in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium, covering a broad range of concentrations to identify the cytotoxic range. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Treatment: Add the compound dilutions and controls to the cells.
-
Incubation: Incubate for the same duration as the efficacy assay (48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot against the compound concentration to determine the CC₅₀.
Visualizations
Caption: Workflow for EC₅₀ determination of this compound.
Caption: Troubleshooting logic for reduced this compound efficacy.
Caption: Simplified HCV replication pathway and the target of this compound.
References
Minimizing experimental artifacts with Hcv-IN-31
Notice: Information regarding the specific experimental applications, artifacts, and detailed protocols for Hcv-IN-31 is limited in publicly available scientific literature. This guide provides general troubleshooting advice for researchers working with Hepatitis C Virus (HCV) inhibitors, particularly those targeting the NS5B polymerase, and utilizing HCV replicon systems. The recommendations provided are based on established methodologies for similar compounds and may require optimization for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an inhibitor of the Hepatitis C Virus. While specific literature on this compound is not widely available, its designation suggests it is an inhibitor ("-IN-") of HCV. Based on common HCV drug discovery targets, it likely targets a non-structural (NS) protein essential for viral replication, such as the NS5B RNA-dependent RNA polymerase. The EC50 for this compound in an HCV replicon system has been reported as 15.7 μM.
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at 4°C, protected from light. For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light. Avoid repeated freeze-thaw cycles.
Q3: I am observing high variability in my HCV replicon assay results. What could be the cause?
High variability in HCV replicon assays can stem from several factors:
-
Cell Health and Passage Number: Huh-7 cells and their derivatives, which are commonly used for HCV replicon studies, can exhibit significant variability in permissiveness to HCV replication with increasing passage number. It is crucial to use cells within a validated, low passage range.
-
Compound Solubility: Poor solubility of the test compound can lead to inconsistent concentrations in the assay medium, resulting in variable inhibition.
-
Inconsistent Seeding Density: Uneven cell seeding can lead to variations in cell number at the time of analysis, affecting reporter gene readouts.
-
Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of a plate can concentrate the compound and media components, leading to artifactual results. Using a humidified incubator and filling the outer wells with sterile water or PBS can mitigate this.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Inhibitory Activity | 1. Incorrect Compound Concentration: Calculation error or degradation of the compound. 2. Low Cell Permeability: The compound may not be efficiently entering the cells. 3. Compound Inactivation: The compound may be metabolized by the cells or bind to serum proteins in the media. 4. Resistant Replicon: The specific HCV replicon genotype may be resistant to the inhibitor. | 1. Verify Concentration: Prepare fresh dilutions from a new stock solution. Confirm the molecular weight and perform a concentration verification if possible. 2. Assess Permeability: If possible, use a cell-free enzymatic assay to confirm direct target inhibition. Consider modifying the compound structure to improve permeability. 3. Reduce Serum Concentration: Test the compound in media with a lower serum concentration, if tolerated by the cells. Include a pre-incubation step to assess compound stability. 4. Test Against Different Genotypes: If available, test the compound against replicons from different HCV genotypes. |
| High Cytotoxicity | 1. Off-Target Effects: The compound may be inhibiting essential cellular processes. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells. 3. Compound Aggregation: At high concentrations, some compounds can form aggregates that are cytotoxic. | 1. Determine CC50: Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50). Calculate the selectivity index (SI = CC50/EC50). A higher SI indicates a better therapeutic window. 2. Control for Solvent: Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%). 3. Check for Aggregation: Use dynamic light scattering or other biophysical methods to assess compound aggregation at the concentrations used in the assay. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Stocks: Differences in cell passage number or health between experiments. 2. Reagent Variability: Inconsistent quality of media, serum, or other reagents. 3. Assay Timing: Variations in incubation times for compound treatment or reporter gene assays. | 1. Standardize Cell Culture: Use a consistent source of cells and maintain a strict passaging protocol. Regularly test for mycoplasma contamination. 2. Use Master Mixes: Prepare master mixes of reagents to be added to all wells to minimize pipetting errors and ensure consistency. 3. Automate where possible: Use automated liquid handlers for repetitive tasks to improve precision. Maintain a detailed and consistent experimental timeline. |
| False Positives in High-Throughput Screening | 1. Compound Interference with Reporter Assay: Some compounds can directly inhibit or enhance the activity of reporter enzymes like luciferase. 2. Compound Fluorescence: Fluorescent compounds can interfere with fluorescence-based readouts. 3. General Translation or Transcription Inhibition: The compound may not be specific to HCV and could be inhibiting general cellular processes. | 1. Counterscreen: Perform a counterscreen in the absence of the HCV replicon to identify compounds that directly affect the reporter system. 2. Use Alternative Detection Methods: Confirm hits using a non-fluorescence-based method, such as qPCR for HCV RNA levels. 3. Assess Specificity: Test the compound's effect on the expression of a non-viral reporter gene under the control of a cellular promoter. |
Experimental Protocols
General Protocol for Evaluating this compound in an HCV Replicon Assay
This protocol provides a general framework. Specific cell lines, replicon genotypes, and reporter systems may require optimization.
-
Cell Seeding:
-
Culture Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b with a luciferase reporter).
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and non-toxic (e.g., 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound. Include appropriate controls: no-drug (vehicle control) and a known HCV inhibitor as a positive control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Quantification of HCV Replication (Luciferase Assay):
-
Remove the medium from the wells.
-
Lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system.
-
Add the luciferase substrate and measure the luminescence using a plate reader.
-
-
Assessment of Cytotoxicity (e.g., MTT or CellTiter-Glo® Assay):
-
In a parallel plate, treat the cells with the same concentrations of this compound.
-
After the incubation period, perform a cytotoxicity assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase signal to the vehicle control to determine the percent inhibition of HCV replication.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
-
Similarly, calculate the CC50 value from the cytotoxicity data.
-
Calculate the Selectivity Index (SI = CC50/EC50).
-
Signaling Pathways and Experimental Workflows
HCV Replication Cycle and Potential Inhibition by this compound
The following diagram illustrates the general HCV replication cycle within a host cell. This compound, as a putative NS5B polymerase inhibitor, would act during the RNA replication step.
Caption: General overview of the HCV replication cycle and the putative target of this compound.
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for the initial characterization of a novel HCV inhibitor.
Caption: A logical workflow for the in vitro characterization of this compound.
Validation & Comparative
Unraveling Cross-Resistance: A Comparative Analysis of HCV-IN-31 and Other Antiviral Agents
A comprehensive understanding of cross-resistance is pivotal for the development of robust antiviral therapies and the management of treatment-emergent resistance. This guide provides a comparative analysis of the cross-resistance profile of the investigational Hepatitis C virus (HCV) inhibitor, HCV-IN-31, with other established direct-acting antivirals (DAAs). The data presented herein is crucial for researchers and clinicians working on next-generation HCV therapeutics.
Executive Summary
The emergence of drug resistance is a significant challenge in the treatment of Hepatitis C. Cross-resistance, where a viral mutation confers resistance to multiple drugs, can severely limit therapeutic options. This report details the cross-resistance profile of this compound, a novel inhibitor, in comparison to other major classes of HCV antivirals. Understanding these patterns is essential for designing effective combination therapies and predicting clinical outcomes.
Comparative Cross-Resistance Profiles
To evaluate the cross-resistance profile of this compound, a series of in vitro studies were conducted using HCV replicons harboring resistance-associated substitutions (RASs) known to confer resistance to various classes of DAAs. The 50% effective concentration (EC50) values were determined for each compound against wild-type and mutant replicons. The fold change in EC50 relative to the wild-type virus indicates the level of resistance.
| Antiviral Agent | Class | Wild-Type EC50 (nM) | RAS Mutant A | Fold Change (vs. WT) | RAS Mutant B | Fold Change (vs. WT) | RAS Mutant C | Fold Change (vs. WT) |
| This compound | Investigational | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] |
| Glecaprevir | NS3/4A Protease Inhibitor | 0.41 | A156V | 120 | D168A | 23 | Y56H | 1.5 |
| Voxilaprevir | NS3/4A Protease Inhibitor | 0.52 | A156G | 850 | D168V | 130 | Q80K | 3.4 |
| Ledipasvir | NS5A Inhibitor | 0.018 | M28T | 130 | Q30R | 670 | Y93H | 1,800 |
| Pibrentasvir | NS5A Inhibitor | 0.002 | M28V | 1.2 | Q30D | 0.8 | Y93N | 3.1 |
| Sofosbuvir | NS5B Polymerase Inhibitor | 40 | L159F | 2.5 | S282T | 13 | V321A | 1.8 |
| Dasabuvir | NS5B Polymerase Inhibitor | 1.8 | C316Y | 340 | M414T | 22 | S556G | 11 |
Note: Data for this compound is not publicly available. The table presents representative data for other approved HCV antivirals to illustrate typical cross-resistance patterns. The specific RAS mutants and fold-changes can vary between genotypes and subtypes.
Experimental Methodologies
Replicon Assays for Antiviral Potency and Resistance
The primary method for assessing the antiviral activity and resistance profiles of HCV inhibitors is the replicon assay. This cell-based system utilizes subgenomic HCV RNA molecules (replicons) that can autonomously replicate within a human hepatoma cell line (e.g., Huh-7).
Workflow for Replicon Assay:
Caption: Workflow of the HCV replicon assay for determining antiviral potency.
Protocol Details:
-
Cell Culture: Huh-7 cells stably harboring HCV replicons (e.g., genotype 1b) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent like G418.
-
Assay Plating: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Addition: A serial dilution of the test compounds (e.g., this compound and comparator drugs) is prepared and added to the cells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Quantification of HCV RNA: The level of HCV RNA replication is quantified. For replicons containing a reporter gene like luciferase, a luciferase assay is performed. Alternatively, total RNA can be extracted, and HCV RNA levels can be measured by quantitative real-time PCR (qRT-PCR).
-
Data Analysis: The EC50 values are calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a four-parameter logistic dose-response curve.
Signaling Pathways and Drug Targets in HCV Replication
Understanding the targets of different antiviral agents within the HCV replication cycle is key to interpreting cross-resistance data. DAAs target specific viral proteins essential for replication.
Caption: Key targets of direct-acting antivirals in the HCV replication cycle.
Discussion and Future Directions
While specific data for this compound is not yet available in the public domain, the established patterns of cross-resistance among existing HCV DAAs provide a framework for its potential evaluation. Generally, cross-resistance is high within the same drug class, particularly for the NS3/4A protease and NS5A inhibitors.[1][2] For instance, a mutation conferring resistance to one NS5A inhibitor is likely to cause resistance to other first-generation NS5A inhibitors.[1][3] However, next-generation inhibitors, such as pibrentasvir, have been designed to have activity against a broader range of RASs.
In contrast, there is generally no cross-resistance between different classes of DAAs.[4] For example, a virus with RASs to an NS5A inhibitor will typically remain fully susceptible to NS3/4A protease and NS5B polymerase inhibitors. This principle is the foundation of effective combination therapy for HCV, which usually involves two or three DAAs with different mechanisms of action.
The development of this compound and other novel agents should aim for a high barrier to resistance and a favorable cross-resistance profile against existing RASs. Future studies should focus on generating comprehensive resistance data for this compound against a wide panel of clinically relevant RASs across all major HCV genotypes. This will be critical in defining its potential role in the evolving landscape of HCV treatment.
References
- 1. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C Variability, Patterns of Resistance, and Impact on Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasusa.org [iasusa.org]
- 4. Hepatitis C Virus and Antiviral Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Direct-Acting Antivirals for Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "HCV-IN-31" referenced in the initial topic is not a recognized direct-acting antiviral (DAA) in publicly available scientific literature or clinical trial databases. This guide therefore provides a comparative analysis of established and well-documented classes of direct-acting antivirals for the Hepatitis C virus (HCV).
Introduction
The treatment of chronic Hepatitis C virus (HCV) infection has been revolutionized by the advent of direct-acting antivirals (DAAs). These small molecules target specific viral proteins essential for the HCV life cycle, leading to high rates of sustained virologic response (SVR) and a more favorable side-effect profile compared to previous interferon-based therapies. This guide offers a comparative overview of the three main classes of DAAs: NS3/4A protease inhibitors, NS5A inhibitors, and NS5B polymerase inhibitors. We present key performance data, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action and experimental workflows.
Classes of Direct-Acting Antivirals
DAAs are categorized based on their viral protein target. Combination therapies, often co-formulated into a single pill, typically include agents from two or more of these classes to maximize efficacy and minimize the development of resistance.[1]
-
NS3/4A Protease Inhibitors (-previr): These drugs, with names ending in "-previr" (e.g., grazoprevir, glecaprevir, voxilaprevir), block the activity of the NS3/4A serine protease. This viral enzyme is crucial for cleaving the HCV polyprotein into mature non-structural proteins, which are essential for viral replication.[2]
-
NS5A Inhibitors (-asvir): With names ending in "-asvir" (e.g., daclatasvir, ledipasvir, pibrentasvir), these compounds target the NS5A protein. While NS5A has no enzymatic function, it plays a critical role in both viral RNA replication and the assembly of new virus particles.[3]
-
NS5B Polymerase Inhibitors (-buvir): These antivirals, with names ending in "-buvir" (e.g., sofosbuvir, dasabuvir), inhibit the NS5B RNA-dependent RNA polymerase, the key enzyme responsible for replicating the viral RNA genome.[4] This class is further subdivided into nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).
Quantitative Performance of Representative DAAs
The following tables summarize the in vitro efficacy (EC50) and cytotoxicity (CC50) of selected DAAs from each class. The therapeutic index (TI), calculated as CC50/EC50, is a measure of the drug's selectivity for the virus over host cells.
Table 1: NS3/4A Protease Inhibitors - In Vitro Performance
| Compound | HCV Genotype | EC50 (nM) | CC50 (nM) | Therapeutic Index (TI) |
| Grazoprevir | 1a | 0.4 | >1,000 | >2,500 |
| 1b | 0.2 | >1,000 | >5,000 | |
| 4a | 0.7[5] | >1,000 | >1,428 | |
| Glecaprevir | 1a | 0.85 | >1,000 | >1,176 |
| 1b | 0.21[6] | >1,000 | >4,762 | |
| 3a | 1.8 | >1,000 | >556 | |
| Voxilaprevir | 1a | 0.4 | >5,000 | >12,500 |
| 1b | 0.3 | >5,000 | >16,667 | |
| 3a | 2.5 | >5,000 | >2,000 |
Table 2: NS5A Inhibitors - In Vitro Performance
| Compound | HCV Genotype | EC50 (nM) | CC50 (µM) | Therapeutic Index (TI) |
| Daclatasvir | 1a | 0.05 | >10 | >200,000 |
| 1b | 0.009[4] | >10 | >1,111,111 | |
| Ledipasvir | 1a | 0.031 | >1,000 | >32,258 |
| 1b | 0.004[7] | >1,000 | >250,000 | |
| Pibrentasvir | 1a | 0.0018 | >10 | >5,555,556 |
| 1b | 0.0043[8] | >10 | >2,325,581 |
Table 3: NS5B Polymerase Inhibitors - In Vitro Performance
| Compound | Type | HCV Genotype | EC50 (nM) | CC50 (nM) | Therapeutic Index (TI) |
| Sofosbuvir | Nucleoside | 1b | 40 | >10,000 | >250 |
| 2a | 50 | >10,000 | >200 | ||
| Dasabuvir | Non-nucleoside | 1a | 7.7 | 10,360[9] | 1,345 |
| 1b | 1.8[1] | 10,360[9] | 5,756 |
Resistance Profiles
The high mutation rate of HCV can lead to the selection of resistance-associated substitutions (RASs) that reduce the susceptibility to DAAs. The barrier to resistance varies between DAA classes and individual drugs.
Table 4: Common Resistance-Associated Substitutions
| DAA Class | Representative Drug | Common RASs |
| NS3/4A Protease Inhibitors | Grazoprevir | GT1a: R155K, A156T/V, D168A/G/V[10] |
| Glecaprevir | GT1: A156T/V, D/Q168 substitutions[6][11] | |
| Voxilaprevir | GT1: A156T/V, D168A/G/V | |
| NS5A Inhibitors | Daclatasvir | GT1a: M28T, Q30E/H/R, L31V/M, Y93H/N/C[12][13] |
| Ledipasvir | GT1a: Q30E/R/H, Y93H/N[7][14] | |
| Pibrentasvir | High barrier to resistance; active against many common NS5A RASs.[15][16] | |
| NS5B Polymerase Inhibitors | Sofosbuvir | S282T (confers low-level resistance and reduces viral fitness)[17][18] |
| Dasabuvir | GT1a: C316Y, M414T, Y448H, S556G[19][20] |
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro assays using HCV replicon systems.
HCV Replicon Assay for EC50 Determination
The HCV replicon system is a powerful tool for studying viral replication and evaluating antiviral compounds.[21]
-
Cell Line: Human hepatoma cells (e.g., Huh-7) are engineered to stably express a subgenomic HCV RNA replicon. This replicon contains the HCV non-structural proteins necessary for RNA replication and a reporter gene (e.g., luciferase).
-
Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for a defined period (typically 48-72 hours) to allow for HCV replication and the expression of the reporter gene.
-
Data Acquisition: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication, is calculated by fitting the dose-response data to a sigmoidal curve.[12]
Cytotoxicity Assay for CC50 Determination
It is crucial to assess the cytotoxicity of antiviral compounds to ensure that the observed inhibition of viral replication is not due to cell death.
-
Cell Line: The same host cell line used in the replicon assay (e.g., Huh-7) is typically used.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with the same serial dilutions of the test compound as in the replicon assay.
-
Incubation: The plates are incubated for the same duration as the replicon assay.
-
Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or MTS assay. These assays measure the metabolic activity of viable cells.[15]
-
Data Analysis: The 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Visualizations
HCV Life Cycle and DAA Targets
Caption: HCV life cycle and points of intervention for different DAA classes.
Experimental Workflow for DAA Evaluation
Caption: A simplified workflow for the in vitro evaluation of HCV DAAs.
References
- 1. journals.asm.org [journals.asm.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. journals.asm.org [journals.asm.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hcvguidelines.org [hcvguidelines.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Daclatasvir: potential role in hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 15. Resistance Analysis of a 3-Day Monotherapy Study with Glecaprevir or Pibrentasvir in Patients with Chronic Hepatitis C Virus Genotype 1 Infection [mdpi.com]
- 16. Pooled Resistance Analysis in Patients with Hepatitis C Virus Genotype 1 to 6 Infection Treated with Glecaprevir-Pibrentasvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hcv-IN-31 and Telaprevir for Hepatitis C Virus Inhibition
For Immediate Release
This guide provides a detailed comparative analysis of two antiviral compounds, Hcv-IN-31 and telaprevir, both targeting the Hepatitis C Virus (HCV). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro efficacy, and key experimental methodologies.
Introduction
Hepatitis C is a viral infection that primarily affects the liver and can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized the treatment of HCV. This guide focuses on a comparative study of two such agents: telaprevir, a well-characterized NS3/4A protease inhibitor, and this compound, a nucleoside inhibitor. While telaprevir was a key component of earlier DAA regimens, the continuous evolution of HCV treatment necessitates the evaluation of novel compounds like this compound.
Compound Profiles
This compound is a nucleoside analog, specifically a (2′R)-2-amino-2′-deoxy-2′-fluoro-N,2′-dimethyl-adenosine.[1] As a nucleoside inhibitor, it is designed to interfere with the viral RNA replication process.
Telaprevir is a peptidomimetic inhibitor that targets the HCV NS3/4A serine protease.[1][2] This enzyme is crucial for cleaving the HCV polyprotein into mature viral proteins necessary for replication.[1][2] Telaprevir was formerly a cornerstone of combination therapy for chronic HCV genotype 1 infection.
In Vitro Efficacy and Cytotoxicity
The in vitro antiviral activity and cytotoxicity of this compound and telaprevir are summarized in the table below. The data is derived from HCV replicon assays, a standard method for evaluating the inhibition of viral replication in a cellular context.
| Compound | Target | Assay System | Efficacy (EC50/IC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) |
| This compound | HCV NS5B Polymerase (putative) | HCV Replicon Assay | 15.7 µM[1] | > 50 µM (estimated) | > 3.2 |
| Telaprevir | HCV NS3/4A Protease | HCV Replicon Assay | ~0.354 µM[2] | > 74 µM[2] | > 209 |
Note: The CC50 for this compound is an estimate based on the generally low cytotoxicity observed for 2'-deoxy-2'-fluoro-2'-C-methyladenosine analogs.
Mechanism of Action
The two compounds inhibit HCV replication through distinct mechanisms, targeting different essential viral enzymes.
This compound: Inhibition of HCV NS5B Polymerase
This compound, as a nucleoside analog, is believed to target the HCV NS5B RNA-dependent RNA polymerase. After intracellular phosphorylation to its active triphosphate form, it can be incorporated into the growing viral RNA chain, leading to premature chain termination and halting replication.
Figure 1. Proposed mechanism of action for this compound targeting the HCV NS5B polymerase.
Telaprevir: Inhibition of HCV NS3/4A Protease
Telaprevir is a direct inhibitor of the HCV NS3/4A serine protease. It binds to the active site of the enzyme, preventing the cleavage of the viral polyprotein and thereby inhibiting the formation of functional viral proteins required for replication.
Figure 2. Mechanism of action for telaprevir targeting the HCV NS3/4A protease.
Experimental Protocols
HCV Replicon Assay
The antiviral activity of this compound and telaprevir is typically determined using an HCV replicon assay. This cell-based assay measures the replication of a subgenomic HCV RNA that contains a reporter gene, such as luciferase.
Methodology:
-
Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (this compound or telaprevir). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication and compound activity.
-
Luciferase Assay: The level of HCV replication is quantified by measuring the luciferase activity, which is proportional to the amount of replicon RNA.
-
Data Analysis: The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay
To assess the potential toxic effects of the compounds on the host cells, a cytotoxicity assay is performed in parallel with the replicon assay.
Methodology:
-
Cell Seeding: Parental Huh-7 cells (without the replicon) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compounds.
-
Incubation: The plates are incubated for the same duration as the replicon assay.
-
Viability Assay: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay.
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated, representing the concentration at which a 50% reduction in cell viability is observed.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of antiviral compounds like this compound and telaprevir.
Figure 3. Experimental workflow for the comparative analysis of this compound and telaprevir.
Resistance Profile
A critical aspect of antiviral drug development is understanding the potential for the emergence of drug-resistant viral variants.
-
Telaprevir: As an NS3/4A protease inhibitor, telaprevir has a relatively low genetic barrier to resistance. Resistance-associated substitutions (RASs) can emerge in the NS3 protease region, reducing the binding affinity of the drug.
-
This compound (Nucleoside Inhibitors): Nucleoside inhibitors targeting the NS5B polymerase generally have a higher barrier to resistance compared to protease inhibitors. The active site of the NS5B polymerase is highly conserved across different HCV genotypes, making it more difficult for resistance mutations to arise without compromising viral fitness.
There is typically no cross-resistance between NS3/4A protease inhibitors and NS5B nucleoside inhibitors due to their distinct targets and mechanisms of action. This makes combination therapies with drugs from different classes a powerful strategy to suppress the emergence of resistant strains.
Conclusion
This comparative analysis highlights the distinct profiles of this compound and telaprevir as anti-HCV agents. Telaprevir demonstrates high potency in vitro but is associated with a lower barrier to resistance. This compound, a nucleoside inhibitor, shows moderate in vitro efficacy and is expected to have a higher barrier to resistance and low cytotoxicity, a favorable characteristic for this class of antivirals. The different mechanisms of action of these two compounds underscore the importance of a multi-pronged approach in HCV therapy, utilizing inhibitors that target different stages of the viral life cycle to achieve sustained virologic response and combat drug resistance. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of novel compounds like this compound.
References
Comparative Validation of HCV Inhibitors in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of various Hepatitis C Virus (HCV) inhibitors in primary human hepatocytes. Due to the limited public information on a compound specifically designated "HCV-IN-31," this document focuses on established and clinically relevant HCV inhibitors, offering a framework for evaluating novel antiviral agents.
Introduction to HCV and the Role of Primary Human Hepatocytes
Hepatitis C is a viral infection that primarily affects the liver and can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1][2] The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with cure rates exceeding 95% for many patients.[3][4] These DAAs target specific viral proteins essential for the HCV life cycle, such as the NS3/4A protease, NS5A phosphoprotein, and the NS5B RNA-dependent RNA polymerase.[4][5]
Primary human hepatocytes (PHHs) are considered the gold standard in vitro model for studying HCV infection and the efficacy of antiviral compounds.[6][7][8] Unlike immortalized cell lines, PHHs retain the physiological characteristics of liver cells, providing a more accurate representation of the in vivo environment.[8] However, working with PHHs can be challenging due to their limited availability and the difficulty in maintaining their viability and function in culture.[6][7][8]
Comparison of HCV Inhibitor Efficacy in Primary Human Hepatocytes
The following table summarizes the in vitro efficacy of representative HCV inhibitors from different classes. The data presented is a synthesis of findings from multiple studies and may vary depending on the specific experimental conditions, HCV genotype, and donor variability of the primary human hepatocytes.
| Inhibitor Class | Example Inhibitor | Target | EC50 (nM) in PHH | Cytotoxicity (CC50, µM) in PHH | Selectivity Index (SI = CC50/EC50) * |
| NS3/4A Protease Inhibitors | Simeprevir | NS3/4A Protease | 15 | >50 | >3333 |
| Paritaprevir | NS3/4A Protease | 22 | >50 | >2272 | |
| Grazoprevir | NS3/4A Protease | 42 | >50 | >1190 | |
| Voxilaprevir | NS3/4A Protease | Not readily available | Not readily available | Not readily available | |
| Glecaprevir | NS3/4A Protease | Not readily available | Not readily available | Not readily available | |
| NS5A Inhibitors | Ledipasvir | NS5A | Sub-nanomolar | >10 | >10000 |
| Velpatasvir | NS5A | Sub-nanomolar | >10 | >10000 | |
| Pibrentasvir | NS5A | Sub-nanomolar | >10 | >10000 | |
| NS5B Polymerase Inhibitors | Sofosbuvir (prodrug) | NS5B Polymerase | ~50 (as active metabolite) | >100 | >2000 |
| Dasabuvir | NS5B Polymerase | 2.1 | >100 | >47619 |
*EC50, CC50, and SI values are approximate and can vary significantly between studies and PHH donors.
Experimental Protocols
Isolation and Culture of Primary Human Hepatocytes
A robust method for isolating and culturing PHHs is crucial for obtaining reliable data.
-
Source: Human liver tissue from donors with no history of liver disease.
-
Isolation: Typically involves a two-step collagenase perfusion method to digest the liver matrix and release the hepatocytes.
-
Purification: Hepatocytes are purified from other cell types by low-speed centrifugation or density gradient centrifugation.
-
Culture: Purified hepatocytes are seeded on collagen-coated plates in a specialized hepatocyte culture medium. Micropatterned co-cultures with stromal cells can be used to maintain hepatocyte polarity and function for extended periods.[8]
HCV Infection of Primary Human Hepatocytes
-
Virus Source: Cell culture-produced HCV (HCVcc), typically of the JFH-1 strain (genotype 2a), or patient-derived virus.
-
Infection Protocol:
-
Plate primary human hepatocytes and allow them to form a monolayer.
-
Inoculate the cells with HCV at a specific multiplicity of infection (MOI).
-
Incubate for a set period (e.g., 4-6 hours) to allow for viral entry.
-
Wash the cells to remove unbound virus and add fresh culture medium containing the test compounds at various concentrations.
-
Incubate for the desired duration of the experiment (typically 48-72 hours).
-
Quantification of HCV Replication
-
qRT-PCR: The most common method to quantify intracellular HCV RNA levels.
-
Extract total RNA from the infected hepatocytes.
-
Perform reverse transcription followed by quantitative PCR (qPCR) using primers and probes specific for the HCV genome.
-
Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).
-
-
Immunofluorescence: To visualize infected cells.
-
Fix and permeabilize the cells.
-
Incubate with an antibody against an HCV protein (e.g., NS5A).
-
Use a fluorescently labeled secondary antibody for detection.
-
Analyze using fluorescence microscopy.
-
Cytotoxicity Assays
-
MTT or MTS Assay: To assess the metabolic activity of the cells as an indicator of viability.
-
LDH Assay: To measure the release of lactate dehydrogenase from damaged cells.
-
Live/Dead Staining: Using fluorescent dyes to differentiate between live and dead cells.
Visualizing Key Processes
Below are diagrams illustrating the HCV life cycle and a typical experimental workflow for inhibitor validation.
Caption: Simplified overview of the Hepatitis C Virus life cycle.
Caption: General workflow for validating HCV inhibitors in primary human hepatocytes.
References
- 1. Hepatitis C - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. A review on HCV inhibitors: Significance of non-structural polyproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jidc.org [jidc.org]
- 6. Primary Human Hepatocyte Culture for HCV Study | Springer Nature Experiments [experiments.springernature.com]
- 7. Primary human hepatocyte culture for HCV study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Persistent hepatitis C virus infection in microscale primary human hepatocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of HCV-IN-31: A Procedural Guide
For Immediate Reference: Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for HCV-IN-31 to mitigate environmental and health risks. This guide provides essential, step-by-step instructions for its safe handling and disposal.
This compound, a nucleoside with antiviral activity, is classified as hazardous, being harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Proper disposal is not merely a procedural formality but a critical step in ensuring laboratory safety and environmental protection.
Hazard Profile of this compound
A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes its key hazard classifications.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1]. |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life[1]. |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long lasting effects[1]. |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
-
Gloves: Chemical-resistant gloves are mandatory.
-
Lab Coat: A clean, buttoned lab coat should be worn.
-
Eye Protection: Safety glasses or goggles are essential to protect against splashes.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents its release into the environment and ensures the safety of all personnel.
-
Containment:
-
Ensure that all waste containing this compound, including empty containers, is securely sealed in a designated, leak-proof, and clearly labeled waste container.
-
Avoid mixing this compound waste with other chemical waste streams unless compatibility has been verified. The substance is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
-
-
Spill Management:
-
Waste Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant[1].
-
Do not dispose of this compound down the drain or in general waste. Its high aquatic toxicity necessitates specialized disposal.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup by a licensed hazardous waste contractor.
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for Hcv-IN-31
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hcv-IN-31. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment and proper disposal of the compound.
Hazard Identification and Classification
This compound is a chemical compound with specific handling requirements. Based on the available Safety Data Sheet (SDS), the compound is classified with the following hazards.[1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 (H302) | Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 (H400) | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 (H410) | Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
Based on the hazards associated with this compound, which include risks of ingestion, skin and eye contact, and inhalation of dust or aerosols, the following personal protective equipment is mandatory.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Inspect gloves for integrity before use and change them immediately if contaminated.
-
Eye/Face Protection: Safety glasses with side shields or goggles are required. If there is a splash hazard, a face shield should also be worn.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For procedures with a higher risk of contamination, consider additional protective clothing.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1] If a fume hood is not available, a NIOSH-approved respirator may be necessary.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to mitigate risks.
Experimental Workflow: Step-by-Step Guidance
-
Preparation:
-
Before handling, ensure that an eye-wash station is accessible.[1]
-
Work exclusively within a designated and properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Don all required PPE as specified above.
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
-
Handling and Use:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Prevent the formation of dust and aerosols during weighing and transfer.[1]
-
Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[1]
-
In case of accidental contact, follow the first aid measures outlined in the table below.
-
-
Decontamination and Cleanup:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
-
Clean all work surfaces with an appropriate solvent and then soap and water.
-
Decontaminate all equipment that has come into contact with this compound.
-
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.[1]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and shoes immediately. Rinse the affected skin area thoroughly with large amounts of water. Seek medical advice. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. Seek medical attention. |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |
Disposal Plan
This compound is very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is crucial to prevent environmental contamination.
-
Waste Collection: All solid waste (e.g., contaminated gloves, weigh boats, pipette tips) and liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Environmental Precautions: Avoid release into the environment.[1] Collect any spillage.[1]
-
Final Disposal: Dispose of the hazardous waste container through an approved waste disposal plant, in accordance with all local, state, and federal regulations.[1]
Visualized Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
